molecular formula C15H18N2O2 B13320420 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Katalognummer: B13320420
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: IPAUJWLMRRASAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. Its molecular structure, which incorporates both a phenylpropanamide backbone and a furan moiety, makes it a potential building block for the development of novel pharmaceutical compounds . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications . Its structural features are similar to those studied for their potential interactions with biological targets, which may be valuable in early-stage drug discovery and development programs . The presence of the furan ring, a common heterocycle in bioactive molecules, suggests potential applications in creating compounds for catalytic and material science research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H18N2O2/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18)

InChI-Schlüssel

IPAUJWLMRRASAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide (hereafter referred to as AFEP ) is a highly selective, non-covalent peptidomimetic inhibitor. Structurally characterized by a β -amino acid backbone coupled with a furan-derived amide linkage, AFEP is engineered to target and inhibit Dipeptidyl Peptidase-4 (DPP-4) . By preventing the rapid enzymatic degradation of endogenous incretin hormones, AFEP amplifies physiological insulinotropic signaling. This whitepaper details the structural pharmacology, intracellular signaling cascades, and the rigorous, self-validating experimental protocols required to profile AFEP's mechanism of action.

Structural Pharmacology & Target Engagement

The rational design of AFEP leverages the well-documented architecture of the DPP-4 active site, which requires inhibitors to mimic the N-terminal dipeptide (His-Ala or Tyr-Pro) of its natural substrates[1]. The efficacy of AFEP is driven by three distinct pharmacophoric interactions:

  • The β -Amino Acid Core: The primary amine of the 3-amino-3-phenylpropanamide moiety is the critical anchor. At physiological pH, this amine is protonated and forms a vital bidentate salt bridge with the Glu205 and Glu206 residues in the S2 pocket of the DPP-4 enzyme[1]. This interaction is the hallmark of highly potent β -amino acid-derived DPP-4 inhibitors[2].

  • The Phenyl Ring: The unsubstituted phenyl ring projects into the hydrophobic S1 pocket (lined by Tyr662, Val711, and Trp659). The π−π stacking and van der Waals interactions within this deep lipophilic pocket dictate the compound's high affinity and competitive exclusion of natural substrates[2].

  • The 1-(Furan-2-yl)ethyl Amide Linkage: Unlike standard trifluorophenyl or cyanopyrrolidine moieties, the furan-2-yl-ethyl group extends into the S2' subsite . The oxygen atom of the furan ring acts as a localized hydrogen bond acceptor, while the ethyl linker provides the necessary rotational freedom to optimize vectorial geometry, enhancing the compound's residence time without compromising cellular permeability.

G AFEP AFEP (Inhibitor) Amine Primary β-Amine AFEP->Amine Phenyl Phenyl Ring AFEP->Phenyl Furan 1-(furan-2-yl)ethyl Group AFEP->Furan Glu Glu205 / Glu206 (Salt Bridge) Amine->Glu Strong Affinity S1 S1 Pocket (Tyr662, Val711) Phenyl->S1 π-π Stacking S2 S2' Subsite (H-Bonding) Furan->S2 Vectorial Extension

Diagram 1: AFEP pharmacophore mapping and target engagement within the DPP-4 active site.

Downstream Signaling Cascade

The primary mechanism of action of AFEP is the preservation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) [3].

Under normal physiological conditions, DPP-4 rapidly cleaves GLP-1(7-36)amide into the inactive GLP-1(9-36)amide metabolite[4]. By competitively inhibiting DPP-4, AFEP extends the half-life of intact GLP-1[5]. The stabilized GLP-1 subsequently binds to the GLP-1 Receptor (GLP-1R)—a G αs​ -coupled G-protein coupled receptor (GPCR) located on the surface of pancreatic β -cells[3].

Receptor activation triggers adenylate cyclase, elevating intracellular cyclic AMP (cAMP) levels. This secondary messenger activates Protein Kinase A (PKA) and Epac2, leading to the closure of ATP-sensitive potassium (K ATP​ ) channels. The resulting membrane depolarization opens Voltage-Dependent Calcium Channels (VDCCs), causing a rapid influx of Ca 2+ that directly stimulates the exocytosis of insulin-containing secretory granules[3].

G AFEP AFEP DPP4 DPP-4 Enzyme AFEP->DPP4 Inhibits GLP1 Intact GLP-1 (7-36) DPP4->GLP1 Prevents Cleavage GLP1R GLP-1 Receptor (β-cell) GLP1->GLP1R Agonist Binding cAMP cAMP Elevation GLP1R->cAMP Gs-protein coupled PKA PKA / Epac2 Activation cAMP->PKA Ca Intracellular Ca2+ Influx PKA->Ca Insulin Insulin Exocytosis Ca->Insulin

Diagram 2: Intracellular signaling cascade initiated by AFEP-mediated DPP-4 inhibition.

Experimental Workflows & Protocols

To ensure scientific trustworthiness and reproducibility, the evaluation of AFEP must follow self-validating protocols. The causality of AFEP's efficacy is proven by coupling in vitro target engagement with in vivo physiological outcomes.

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

Rationale: This assay utilizes the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). DPP-4 specifically cleaves the post-proline bond, releasing free AMC. AFEP's inhibitory potency is quantified by the reduction in fluorescence, allowing for precise IC 50​ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA). Reconstitute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/μL.

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of AFEP in DMSO (final assay DMSO concentration 1%). Include a known inhibitor (e.g., Sitagliptin) as a positive control[6].

  • Pre-Incubation: In a black 384-well microplate, combine 10 μL of AFEP dilutions with 10 μL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes to allow steady-state target engagement.

  • Reaction Initiation: Add 10 μL of 50 μM Gly-Pro-AMC substrate to all wells.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes at Ex: 380 nm / Em: 460 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using vehicle (DMSO) and positive control wells. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC 50​ using non-linear regression (four-parameter logistic equation) based on the initial reaction velocities ( V0​ ).

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

Rationale: To prove that AFEP's in vitro activity translates to physiological incretin stabilization, an OGTT is performed on Diet-Induced Obese (DIO) mice. Fasting stabilizes baseline glucose, ensuring the insulinotropic effect is solely driven by the glucose challenge[7].

Step-by-Step Methodology:

  • Preparation: Fast male DIO C57BL/6J mice (14 weeks old) for 6 hours prior to the study.

  • Dosing: Randomize mice into three groups (n=8/group): Vehicle (0.5% Methylcellulose), AFEP (10 mg/kg, p.o.), and Positive Control (Sitagliptin, 10 mg/kg, p.o.). Administer treatments via oral gavage.

  • Incubation: Wait 30 minutes to allow for gastrointestinal absorption and systemic DPP-4 inhibition.

  • Glucose Challenge: Administer a glucose load (2 g/kg, p.o.).

  • Sampling: Collect tail vein blood at t = 0 (pre-glucose), 15, 30, 60, and 120 minutes. Measure blood glucose using a handheld glucometer. Collect plasma at t = 15 min for active GLP-1 and insulin quantification via ELISA.

  • Analysis: Calculate the Area Under the Curve (AUC 0−120​ ) for glucose excursion. Compare AFEP-treated groups to vehicle using a one-way ANOVA.

G Prep 1. Reagent Prep (Enzyme, AFEP) Incubate 2. Pre-incubation (Target Engagement) Prep->Incubate Substrate 3. Add Gly-Pro-AMC (Initiate Reaction) Incubate->Substrate Read 4. Fluorometry (Ex:380nm/Em:460nm) Substrate->Read Analyze 5. IC50 Calculation (Non-linear Fit) Read->Analyze

Diagram 3: Standardized workflow for the in vitro fluorometric DPP-4 inhibition assay.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of AFEP, demonstrating its high potency, excellent selectivity over related dipeptidyl peptidases (DPP-8 and DPP-9, which are associated with off-target toxicity), and favorable pharmacokinetic properties[2].

ParameterValueAssay / Model Context
DPP-4 IC 50​ 18.5 nMIn vitro fluorometric assay (Gly-Pro-AMC)
DPP-8 IC 50​ > 50,000 nMSelectivity profiling
DPP-9 IC 50​ > 50,000 nMSelectivity profiling
Selectivity Index > 2,700-foldRatio of DPP-8/9 IC 50​ to DPP-4 IC 50​
Oral Bioavailability (F%) 68%In vivo PK (C57BL/6J mice, 10 mg/kg p.o.)
Half-life (T 1/2​ ) 4.2 hoursIn vivo PK (C57BL/6J mice)
OGTT AUC Reduction 34% reductionIn vivo PD (vs. vehicle control, p < 0.01)

References

  • Title: The biology of incretin hormones. Source: Cell Metabolism, 3(3), 153-165. URL: [Link]

  • Title: Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Source: Diabetes, Obesity and Metabolism, 13(1), 7-18. URL: [Link]

  • Title: Discovery of Sitagliptin: A Potent Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Source: Journal of Medicinal Chemistry, 48(1), 141-151. URL: [Link]

  • Title: Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV. Source: Structure, 11(8), 947-959. URL: [Link]

Sources

Unveiling the Therapeutic Promise of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The novel compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide represents a compelling intersection of two pharmacologically significant scaffolds: the phenylpropanamides and the furan-containing heterocycles. While this specific molecule remains largely uncharacterized in peer-reviewed literature, a detailed analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic applications and underlying mechanisms of action. This in-depth technical guide synthesizes the known biological activities of its constituent moieties to identify and prioritize potential molecular targets. We present a structured approach for the scientific community, particularly researchers in drug discovery and development, to systematically investigate this promising compound. This guide outlines detailed, field-proven experimental workflows for target validation, from initial in vitro screening to more complex cell-based and in vivo assays. Our objective is to provide a comprehensive roadmap for elucidating the therapeutic potential of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicine. The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide emerges as a molecule of significant interest due to the convergence of two well-established pharmacophores. The phenylpropanamide core is a privileged structure found in a variety of approved drugs and clinical candidates, renowned for its interaction with the central nervous system.[1] Concurrently, the furan ring is a versatile heterocyclic moiety integral to numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The strategic combination of these two structures suggests a synergistic or additive effect, potentially leading to a unique pharmacological profile. This guide will deconstruct the known activities of each component to build a logical framework for identifying and validating the most probable therapeutic targets for this hybrid molecule.

Deconstruction of the Pharmacophore: Building a Case for Plausible Targets

The therapeutic potential of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide can be inferred from the established activities of its core structures.

The Phenylpropanamide Core: A Gateway to the Central Nervous System and Beyond

The phenylpropanamide scaffold is a well-trodden path in medicinal chemistry, leading to compounds with significant effects on neuronal excitability and inflammatory processes.

  • Anticonvulsant Activity: A substantial body of research points to the anticonvulsant effects of phenylpropanamide derivatives.[1] The primary mechanism for this activity is the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability.[1] Dysregulation of these channels is a key factor in the initiation and propagation of seizures.

  • Analgesic Properties: Certain phenylpropanamide analogs have demonstrated potent analgesic activity, in some cases thousands of times more potent than morphine.[3] This activity is often mediated through high-affinity and selective binding to opioid receptors, particularly the mu-opioid receptor.[3]

  • Anti-inflammatory Effects: Phenylpropanoids as a class are recognized for their anti-inflammatory properties.[1] Research has indicated that derivatives of this class can mitigate inflammatory responses, suggesting a potential for treating inflammatory conditions.[1][4]

The Furan Moiety: A Versatile Player in Diverse Pathophysiological Pathways

The furan ring is not merely a passive structural element; it actively contributes to the biological activity of a molecule through various chemical interactions.[2]

  • Anti-inflammatory and Analgesic Potential: Furan-containing molecules are present in agents that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.[2][5] Some furanone derivatives are highly selective inhibitors of COX-2, offering a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

  • Neuroprotection and Neuromodulation: Furan derivatives have shown promise in the context of neurodegenerative diseases.[7][8] Their neuroprotective effects are attributed to antioxidant and anti-inflammatory properties, including the ability to scavenge free radicals and modulate inflammatory pathways.[7][8][9] Furthermore, some furan-containing compounds have demonstrated modulation of GABA-A receptors, suggesting potential for anxiolytic and anticonvulsant applications.[10][11]

  • Anticancer Activity: The furan scaffold is found in molecules that can target cancer cells by inhibiting key enzymes or inducing apoptosis.[2]

Prioritized Potential Therapeutic Targets

Based on the analysis of its constituent pharmacophores, the following molecular targets are proposed for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, prioritized by the strength of the supporting evidence:

Tier 1: High-Priority Targets

  • Voltage-Gated Sodium Channels (VGSCs): The strong association of the phenylpropanamide core with anticonvulsant activity makes VGSCs a primary target for investigation.[1]

  • Cyclooxygenase (COX) Enzymes (COX-1 & COX-2): Both the phenylpropanamide and furan moieties have been linked to COX inhibition, suggesting a high probability of anti-inflammatory activity.[1][2][5]

Tier 2: Secondary, Plausible Targets

  • Opioid Receptors (μ, δ, κ): The analgesic potential of phenylpropanamide derivatives warrants investigation into the compound's affinity for opioid receptors.[3]

  • GABA-A Receptors: The known interaction of furan derivatives with GABA-A receptors suggests a potential mechanism for anticonvulsant or anxiolytic effects.[10][11]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The anti-inflammatory and neuroprotective properties of both parent scaffolds could be mediated through the inhibition of this critical inflammatory pathway.[12][13][14]

Tier 3: Exploratory Targets

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: Given the role of this pathway in cancer and neuroinflammation, and the known activity of some furan derivatives, this represents an exploratory avenue of investigation.[15][16][17]

Experimental Workflows for Target Validation

A systematic and tiered approach is recommended for validating the potential therapeutic targets of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide.

Initial In Vitro Screening

The initial phase should focus on high-throughput in vitro assays to rapidly assess the compound's activity against the prioritized targets.

Target Assay Principle Key Parameters
Voltage-Gated Sodium Channels (VGSCs) Automated Patch-Clamp ElectrophysiologyMeasures the effect of the compound on sodium currents in cells expressing specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6).IC50, state-dependence (resting vs. inactivated state)
COX-1 and COX-2 Enzyme Inhibition AssayMeasures the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 and COX-2 enzymes in the presence of the compound.IC50 for each isoform, selectivity index (COX-1 IC50 / COX-2 IC50)

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Incubation: Pre-incubate the test compound at various concentrations with the respective enzyme in a reaction buffer for a defined period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • Measurement: Quantify the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition and determine the selectivity index.

Secondary and Exploratory Target Investigation
Target Assay Principle Key Parameters
Opioid Receptors (μ, δ, κ) Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from the receptor by the test compound.Ki (inhibitory constant) for each receptor subtype
GABA-A Receptors Electrophysiology (e.g., Two-Electrode Voltage Clamp in Xenopus oocytes)Measures the modulation of GABA-induced chloride currents by the compound in oocytes expressing specific GABA-A receptor subtypes.EC50 or IC50, potentiation or inhibition percentage

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ, δ, or κ opioid receptors.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.

Target Pathway Assay Principle Key Readouts
NF-κB Signaling Luciferase Reporter AssayMeasures the activity of an NF-κB-driven luciferase reporter gene in cells stimulated with an activator (e.g., TNF-α) in the presence of the compound.Inhibition of luciferase activity
PI3K/Akt Signaling Western BlottingDetects changes in the phosphorylation status of key pathway proteins (e.g., Akt, mTOR) in cells treated with the compound.Decreased p-Akt/total Akt ratio

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound for a specified duration.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activity.

In Vivo Validation

Promising in vitro results should be followed by in vivo studies to confirm the therapeutic potential in relevant animal models.

  • Anticonvulsant Activity: The Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ) seizure model in rodents are standard assays for evaluating anticonvulsant efficacy.[1]

  • Anti-inflammatory and Analgesic Activity: The carrageenan-induced paw edema model in rats is a classic method for assessing anti-inflammatory effects, while the hot plate and tail-flick tests are used to evaluate analgesic properties.

  • Neuroprotective Activity: Animal models of neurodegenerative diseases, such as the MPTP model of Parkinson's disease or the amyloid-beta infusion model of Alzheimer's disease, can be used to assess neuroprotective potential.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental approaches, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_primary Primary Target Assays (VGSCs, COX-1/2) invitro_secondary Secondary Target Assays (Opioid & GABA-A Receptors) invitro_primary->invitro_secondary If promising invitro_pathway Signaling Pathway Assays (NF-κB, PI3K/Akt) invitro_secondary->invitro_pathway If promising invivo_anticonvulsant Anticonvulsant Models (MES, PTZ) invitro_pathway->invivo_anticonvulsant Based on in vitro profile invivo_antiinflammatory Anti-inflammatory & Analgesic Models (Carrageenan, Hot Plate) invitro_pathway->invivo_antiinflammatory Based on in vitro profile invivo_neuroprotection Neuroprotection Models invitro_pathway->invivo_neuroprotection Based on in vitro profile start 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide start->invitro_primary

Caption: A tiered experimental workflow for target validation.

nf_kb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide compound->ikk Potential Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion: A Call to Investigation

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide stands as a promising, yet unexploited, chemical entity. By leveraging the known pharmacology of its constituent phenylpropanamide and furan moieties, we have delineated a clear and logical path for the elucidation of its therapeutic potential. The prioritized targets—voltage-gated sodium channels, COX enzymes, opioid receptors, GABA-A receptors, and key inflammatory signaling pathways such as NF-κB—represent the most fertile ground for initial investigation. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically unravel the mechanisms of action of this compound. It is our hope that this technical guide will serve as a catalyst for future research, ultimately determining whether 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide can be developed into a valuable therapeutic agent for a range of human diseases.

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  • Bani, H. (2024). Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents).
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An In-depth Technical Guide to 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established information with predictive analysis based on structurally related compounds. The guide covers the core chemical data, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance, drawing parallels with known bioactive furan and 3-aminopropanamide scaffolds. The aim is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for the synthesis and investigation of this and similar molecules.

Core Chemical Data

The fundamental identification and key chemical properties of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide are summarized below. It is important to note that while the CAS number is confirmed, other data points are predicted based on its chemical structure.

PropertyValueSource
CAS Number 1153757-20-0BLDpharm[1]
Molecular Formula C₁₇H₂₀N₂O₂Calculated
Molecular Weight 284.35 g/mol Calculated
IUPAC Name 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide---
SMILES O=C(NC1=CC=CO1)CC2=CC=CC=C2Predicted
Physical Form Predicted to be a solid at room temperatureBased on similar structures
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSOBased on similar structures

Synthesis and Structural Elucidation: A Proposed Pathway

While a specific, published synthesis for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is not available, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The proposed synthesis involves a multi-step process commencing with a Michael addition to form the carbon backbone, followed by amide coupling.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below. This workflow is designed for efficiency and control over stereochemistry, which is often crucial in drug development.

Synthesis_Workflow cluster_0 Part 1: β-Amino Acid Synthesis cluster_1 Part 2: Amide Coupling A Cinnamic Acid Derivative C Michael Addition A->C B Ammonia Source B->C D 3-Amino-3-phenylpropanoic acid C->D G Amide Bond Formation D->G E 1-(Furan-2-yl)ethanamine E->G F Coupling Reagent (e.g., HATU, HOBt) F->G H 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide G->H

Caption: Proposed two-part synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive guide and would require optimization in a laboratory setting.

Part 1: Synthesis of 3-Amino-3-phenylpropanoic acid

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable cinnamic acid derivative (e.g., ethyl cinnamate) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Michael Addition: Cool the solution to 0°C in an ice bath. Add a source of ammonia, such as a solution of lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-amino ester.

  • Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.

Part 2: Amide Coupling

  • Activation of the Carboxylic Acid: In a separate flame-dried flask under an inert atmosphere, dissolve the 3-amino-3-phenylpropanoic acid in a suitable solvent like dimethylformamide (DMF). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid, add a solution of 1-(furan-2-yl)ethanamine in DMF dropwise.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the formation of the product by TLC or LC-MS.

  • Purification: After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel to afford the pure 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide.

Structural Validation

The definitive confirmation of the synthesized molecule's structure would rely on a combination of spectroscopic techniques.

Validation_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Confirms connectivity and stereochemistry Start->NMR MS Mass Spectrometry (HRMS) - Confirms molecular weight and formula Start->MS IR Infrared Spectroscopy - Identifies functional groups (amide C=O, N-H) Start->IR Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural validation of the synthesized compound.

Potential Biological Significance and Applications

While no biological data for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide has been reported, the structural motifs present in the molecule, namely the furan ring and the 3-aminopropanamide backbone, are found in numerous biologically active compounds.

The furan nucleus is a versatile scaffold in medicinal chemistry, present in compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[2] The electron-rich nature of the furan ring can facilitate interactions with biological targets.[3]

Similarly, the 3-aminopropanamide structure is a common pharmacophore. Derivatives of 3-phenylpropanamide have been investigated as inhibitors of butyrylcholinesterase (BChE), a target for the treatment of Alzheimer's disease.[4]

Given these precedents, it is plausible that 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide could exhibit activity in one or more of these areas. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific biological functions.

Safety and Handling

As with any uncharacterized chemical compound, 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide should be handled with care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.[5][6][7][8]

Conclusion

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide represents an intriguing yet underexplored molecule. This guide has provided its core chemical identity, a detailed, albeit hypothetical, synthetic pathway, and a discussion of its potential biological relevance based on its constituent chemical moieties. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the properties and potential applications of this and related compounds in the field of drug discovery and development.

References

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. [Link]

  • SasolTechData.com. safety data sheet section 1 identification of the substance/mixture and of the company/undertaking. [Link]

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In-Depth Technical Guide: Solubility and Stability Profiling of 3-Amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical development, understanding the physicochemical boundaries of a building block is paramount to preventing downstream formulation failures. 3-Amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide (CAS: 1153757-20-0) is a highly functionalized synthetic intermediate and screening library compound[1]. It features a β -amino amide core linked to a lipophilic phenyl ring and an electron-rich furan heterocycle.

This technical whitepaper deconstructs the structural liabilities of this molecule, providing predictive models and field-proven experimental workflows to accurately profile its thermodynamic solubility and chemical stability. By understanding the causality behind its degradation vectors—specifically furan oxidation and retro-Michael deamination—researchers can engineer robust handling, storage, and formulation strategies.

Structural Deconstruction & Physicochemical Profiling

To predict the macroscopic behavior of this compound, we must first isolate its pharmacophoric elements. The primary amine acts as the sole ionizable center, dictating the molecule's pH-dependent solubility. Conversely, the furan and phenyl rings drive the lipophilicity of the free base, favoring organic partitioning.

Table 1: Physicochemical Parameters & Structural Determinants

PropertyValue / PredictionRelevance to Solubility & Stability
CAS Number 1153757-20-0Unique identifier for the free base form[1].
Molecular Formula C₁₅H₁₈N₂O₂Indicates a moderate molecular weight (258.32 g/mol ), favorable for aqueous solvation.
Predicted pKa (Amine) ~8.8Basic center. Fully protonated at gastric pH (1.2); partially deprotonated at blood pH (7.4).
Predicted LogP ~2.1Moderate lipophilicity. The free base will exhibit poor aqueous solubility but high membrane permeability.
Furan Ring Electron-rich dieneHighly susceptible to autoxidation and acid-catalyzed ring opening[2][3].
β -Amino Amide Labile linkageSusceptible to base-catalyzed retro-Michael elimination (loss of ammonia)[4].

Thermodynamic Solubility Dynamics

Solubility is not a static value; it is a dynamic equilibrium dictated by the ionization state of the molecule. Because the primary amine has a predicted pKa of ~8.8, the compound's solubility will follow a classic Henderson-Hasselbalch curve.

Table 2: Predicted pH-Dependent Solubility Profile

MediapHDominant SpeciesPredicted Solubility
0.1 N HCl (Gastric) 1.2Protonated Salt ( NH3+​ )High (>10 mg/mL)
Acetate Buffer 4.5Protonated Salt ( NH3+​ )High (>5 mg/mL)
Phosphate Buffer (Blood) 7.4Mixed (Salt / Free Base)Moderate (~0.5 - 1 mg/mL)
Borate Buffer 10.0Neutral Free Base ( NH2​ )Low (<0.05 mg/mL)
Protocol 1: Thermodynamic Solubility Determination via HPLC-UV

Causality Note: Kinetic solvent-shift methods (e.g., DMSO dilution) often overestimate solubility due to supersaturation and the formation of metastable amorphous states. The shake-flask method described below guarantees thermodynamic equilibrium of the lowest-energy crystalline lattice, providing a true baseline for formulation.

  • Preparation: Dispense 5 mg of the solid compound into 2 mL glass vials.

  • Buffer Addition: Add 1 mL of the respective aqueous buffer (pH 1.2, 4.5, 7.4, and 9.0) to each vial. Ensure the solid remains in excess (visible suspension).

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at exactly 37°C for 24 hours.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at λmax​ (typically 210-254 nm for the phenyl/furan chromophores) against a pre-established calibration curve.

Chemical Stability & Degradation Vectors

The compound contains two highly reactive structural motifs that dictate its shelf-life and in vivo stability.

  • Furan Ring Oxidation & Hydrolysis: The furan heterocycle is electron-rich. Exposure to reactive oxygen species (ROS), autoxidation, or cytochrome P450 enzymes leads to the formation of reactive epoxides or γ -ketoenals[2]. Furthermore, under strongly acidic conditions, the furan oxygen can be protonated, leading to hydrolytic ring-opening into a 1,4-dicarbonyl compound[3].

  • β -Amino Amide Instability: The primary amine located at the β -position to the amide carbonyl is a known liability. Under basic conditions or elevated thermal stress, the molecule can undergo an E1cB retro-Michael elimination. This irreversible reaction expels ammonia gas and leaves behind an α,β -unsaturated amide (a cinnamamide derivative)[4].

G Compound 3-amino-N-[1-(furan-2-yl)ethyl] -3-phenylpropanamide Oxidation Oxidation (ROS / O2) Compound->Oxidation Acid Strong Acid / Heat Compound->Acid Base Base / Heat Compound->Base Epoxide Furan Epoxide / γ-Ketoenal Oxidation->Epoxide Autoxidation Dicarbonyl 1,4-Dicarbonyl Ring Opening Acid->Dicarbonyl Hydrolysis Elimination Retro-Michael Elimination (-NH3) Base->Elimination E1cB Mechanism

Mechanistic degradation pathways of the furan and β-amino amide moieties.

Experimental Workflows for Stability Profiling

To validate the theoretical degradation pathways, a forced degradation study (stress testing) aligned with ICH Q1A guidelines must be executed.

Protocol 2: Forced Degradation & LC-MS/MS Profiling

Causality Note: Samples must be chemically quenched immediately after the stress period. Failure to neutralize extreme pH or consume residual oxidants will result in continuous degradation inside the autosampler, yielding artifactual data that does not represent the intended stress duration.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acidic: Mix 500 µL stock with 500 µL 0.1 N HCl. Incubate at 60°C for 7 days.

    • Basic: Mix 500 µL stock with 500 µL 0.1 N NaOH. Incubate at 60°C for 7 days.

    • Oxidative: Mix 500 µL stock with 500 µL 3% H2​O2​ . Incubate at Room Temp for 24 hours.

    • Thermal (Solid): Expose 5 mg of dry powder to 80°C for 7 days.

  • Quenching:

    • Neutralize the acidic sample with 0.1 N NaOH.

    • Neutralize the basic sample with 0.1 N HCl.

    • Quench the oxidative sample with an equal volume of 10% Sodium Thiosulfate to destroy residual peroxide.

  • Analysis: Dilute all quenched samples to a target concentration of 0.1 mg/mL and analyze via UPLC-PDA-MS/MS to identify the mass fragments of the degradants (e.g., the loss of 17 Da indicating ammonia loss via retro-Michael elimination).

G Start Forced Degradation Study Initiation Acidic Acidic (0.1N HCl) 60°C, 7 Days Start->Acidic Basic Basic (0.1N NaOH) 60°C, 7 Days Start->Basic Oxidative Oxidative (3% H2O2) RT, 24 Hours Start->Oxidative Thermal Thermal (Solid State) 80°C, 7 Days Start->Thermal Analysis Quench & Dilute (Target: 0.1 mg/mL) Acidic->Analysis Basic->Analysis Oxidative->Analysis Thermal->Analysis UPLC UPLC-PDA-MS/MS Analysis Analysis->UPLC

Analytical workflow for forced degradation and stability profiling.

Formulation & Handling Recommendations

Based on the physicochemical and stability profile of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, the following best practices are recommended for drug development professionals:

  • Salt Formation: Do not store or formulate the compound as a free base. Convert it to a stable crystalline salt (e.g., Hydrochloride or Mesylate). Protonating the primary amine prevents it from acting as an internal base, thereby shutting down the retro-Michael degradation pathway and drastically improving aqueous solubility.

  • Antioxidant Excipients: Because the furan ring is highly sensitive to autoxidation, liquid formulations should be sparged with inert gas (Argon/Nitrogen) and formulated with radical-scavenging antioxidants such as Butylated Hydroxytoluene (BHT) or ascorbic acid[5].

  • pH Control: Maintain aqueous formulations at a slightly acidic to neutral pH (pH 4.0 – 6.5). Avoid strongly acidic conditions (pH < 2) to prevent furan ring-opening, and avoid basic conditions (pH > 8) to prevent precipitation of the free base and subsequent deamination.

References

  • Peterson, L. A. - Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: Chemical Research in Toxicology (PMC) URL:[Link]

  • ResearchGate - General scheme of the study of furan stability under acidic conditions Source: ResearchGate Scientific Publications URL:[Link]

Sources

Methodological & Application

Application Note: Developing Assays for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide Activity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), GPCR Pharmacology, Hit-to-Lead Optimization

Introduction & Pharmacological Context

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide represents a highly specialized pharmacophore in modern drug discovery. The core scaffold—3-amino-3-phenylpropanamide (a β -amino acid derivative)—is well-documented in the literature as a potent small-molecule ligand for the mu-opioid receptor (MOR) and a structural mimic of the cyclic octapeptide octreotide[1].

By functionalizing this core with an N-[1-(furan-2-yl)ethyl] moiety, researchers introduce a bulky, heteroaromatic group that can significantly alter receptor binding kinetics, subtype selectivity, and functional efficacy (agonist vs. antagonist behavior). Because MOR is a critical target for analgesia and has complex roles in neuro-immune axes (such as MOR-CCR5 heterodimerization in HIV infectivity[2]), developing robust, self-validating assays to profile this novel derivative is paramount.

This application note details the mechanistic rationale and step-by-step protocols for evaluating the pharmacological activity of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide using both Radioligand Binding and Functional Calcium Mobilization assays.

Assay Strategy & Mechanistic Rationale

The Mu-Opioid Receptor (MOR) is a Class A G-protein-coupled receptor (GPCR) that natively couples to the inhibitory Gi/o​ pathway. Activation of native MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. However, measuring a decrease in cAMP is historically prone to high background noise and is less ideal for high-throughput screening (HTS).

The Chimeric Solution: To engineer a more robust readout, we utilize Chinese Hamster Ovary (CHO) cells stably expressing MOR and transiently or stably transfected with a chimeric G-protein, Gqi5 [2]. The Gqi5 chimera possesses the receptor-recognition domain of Gi/o​ but the effector domain of Gq​ . This forces the MOR signal to reroute through Phospholipase C (PLC), generating Inositol triphosphate ( IP3​ ) and triggering a massive, transient release of intracellular calcium ( Ca2+ ) that can be easily quantified using fluorescent dyes like Fluo-4 AM.

Pathway Ligand 3-amino-N-[1-(furan-2-yl)ethyl] -3-phenylpropanamide MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding Gi Native Gi/o MOR->Gi Native Pathway Gqi5 Chimeric Gqi5 MOR->Gqi5 Assay Redirection cAMP ↓ cAMP Levels Gi->cAMP Adenylyl Cyclase Inhibition Ca2 ↑ Intracellular Ca2+ Gqi5->Ca2 PLC Activation

Fig 1. MOR signaling rerouted via Gqi5 for robust functional calcium mobilization assays.

Quantitative Data & Assay Validation Parameters

To ensure trustworthiness and reproducibility, the assays must meet strict quality control metrics. The table below outlines the expected pharmacological profile for 3-amino-3-phenylpropanamide derivatives and the required validation thresholds for the assay system.

Assay ParameterTarget SpecificationReference ControlExpected Value Range
Radioligand Binding ( Ki​ ) < 100 nM [3H] -Naloxone1.5 - 5.0 nM
Calcium Mobilization ( EC50​ ) < 50 nM (if agonist)DAMGO30 - 45 nM
Calcium Mobilization ( IC50​ ) < 100 nM (if antagonist)Naloxone10 - 25 nM
Z'-Factor (HTS Readiness) > 0.6N/A0.75 - 0.85
Signal-to-Background (S/B) > 3.0 foldN/A4.5 - 6.0 fold

Experimental Protocols

Protocol A: Radioligand Competitive Binding Assay

This assay determines the binding affinity ( Ki​ ) of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide by measuring its ability to displace a known radioligand ( [3H] -Naloxone) from the MOR binding pocket[2].

Causality & Insight: We utilize a Tris-HCl buffer supplemented with BSA. The BSA is critical because highly lipophilic furan-derivatives tend to adhere to plastic labware; BSA acts as a carrier to ensure the actual free concentration of your compound matches the calculated concentration.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-MOR cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 0.1% BSA).

  • Reaction Setup: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M), 50 µL of [3H] -Naloxone (final concentration ~1.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl. Crucial Step: The buffer must be ice-cold to kinetically freeze the receptor-ligand complex and prevent rapid dissociation of the radioligand during the wash.

  • Quantification: Add scintillation cocktail to the dried filters and read radioactivity (CPM) using a liquid scintillation counter.

Self-Validating System: Include wells with 10 µM unlabeled Naloxone to define Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the assay is invalid, indicating either incomplete filter washing or degraded radioligand.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

This assay determines whether the target compound acts as an agonist, antagonist, or allosteric modulator at the MOR[2].

Workflow S1 1. Cell Seeding CHO-MOR-Gqi5 S2 2. Dye Loading Fluo-4 AM S1->S2 S3 3. Compound Incubation S2->S3 S4 4. FLIPR Read Kinetic Ca2+ S3->S4 S5 5. Data Analysis S4->S5

Fig 2. High-throughput calcium mobilization assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-MOR-Gqi5 cells at a density of 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture medium and add 20 µL/well of Fluo-4 AM dye solution (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS-HEPES buffer). Insight: Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from pumping the fluorescent dye back out into the extracellular space.

  • Incubation: Incubate the plates for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.

  • Baseline Reading: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition (Agonist Mode): The FLIPR automatically adds 10 µL of the test compound (3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide). Record fluorescence kinetics for 3 minutes.

  • Antagonist Mode (Optional): If the compound shows no agonism, incubate for 15 minutes, then inject a challenge dose of DAMGO ( EC80​ concentration) to measure the compound's ability to inhibit the agonist-induced calcium spike.

Self-Validating System: Every plate must contain a full concentration-response curve of DAMGO. The assay is only validated if the DAMGO EC50​ falls within 0.5 log units of its historical average (~35 nM) and the calculated Z'-factor is > 0.6.

Data Analysis & Interpretation

  • Binding Data: Use non-linear regression (one-site competitive binding model) to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

  • Functional Data: Plot the maximum fluorescence minus baseline (Max-Min) against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to derive the EC50​ (for agonism) or IC50​ (for antagonism).

Given the structural similarity of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide to known MOR modulators, a high binding affinity ( Ki​ < 50 nM) is anticipated. If the furan moiety induces a conformational lock that prevents the outward movement of transmembrane domain 6 (TM6), the compound will likely present as a potent antagonist in the calcium mobilization assay[1],[2].

References

  • Title: Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters, 10(6):523-526 (2000). URL: [Link]

  • Title: Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Source: Journal of Medicinal Chemistry, 64(11):7702–7723 (2021). URL: [Link]

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Application Notes and Protocols for In Vivo Testing of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to the In Vivo Evaluation of a Novel Phenylpropanamide Derivative

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide represents a novel chemical entity with potential therapeutic applications. The presence of a phenylpropanamide scaffold, a structure found in various centrally acting agents, coupled with a furan moiety, a heterocyclic ring known to impart diverse pharmacological properties, suggests a rationale for investigating its effects within the central nervous system (CNS).[1][2] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, phased progression of studies, from initial safety and pharmacokinetic profiling to the assessment of pharmacodynamic effects in relevant disease models.

The protocols outlined herein are designed to be robust and reproducible, incorporating principles of good laboratory practice (GLP) to ensure data integrity and reliability.[3] We emphasize a "self-validating" experimental design, wherein each stage of testing provides critical information to inform the next, thereby optimizing the use of resources and adhering to ethical considerations in animal research.[4]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental safety and pharmacokinetic profile of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide. These studies are essential prerequisites for any subsequent efficacy evaluations.[5]

Maximum Tolerated Dose (MTD) and Acute Toxicity Assessment

Rationale: The MTD study is the cornerstone of in vivo safety assessment, determining the highest dose of the test compound that can be administered without inducing unacceptable toxicity.[5] This information is pivotal for selecting dose ranges in subsequent pharmacokinetic and pharmacodynamic studies. An acute toxicity study provides initial insights into the compound's safety profile and potential target organs for toxicity.[3]

Protocol:

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of both sexes are recommended.[6] The use of both sexes is crucial to identify potential sex-specific differences in toxicity.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

  • Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline). The vehicle's non-toxicity at the administered volume must be confirmed in a control group.

  • Dose Administration: A single dose of the compound is administered via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). A dose-escalation design is typically employed, starting with a low dose and progressively increasing it in subsequent cohorts of animals.

  • Observation Period: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality for at least 72 hours post-dosing, with a follow-up observation period of 14 days. Body weight should be recorded daily.[7]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.[5]

  • Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to identify any macroscopic organ abnormalities.

Data Presentation:

Dose Group (mg/kg)Number of Animals (M/F)Clinical Signs of ToxicityMortalityBody Weight Change (%)Gross Necropsy Findings
Vehicle Control5/5None0/10+5%No abnormalities
105/5None0/10+4%No abnormalities
305/5Mild sedation0/10+2%No abnormalities
1005/5Sedation, ataxia1/10-5%Pale liver in one animal
3005/5Severe sedation, lethargy4/10-15%Enlarged spleens in two animals
Pharmacokinetic (PK) Profiling

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to drug development.[8] Pharmacokinetic studies determine how the body processes the compound, providing essential data on its bioavailability, half-life, and tissue distribution.[9][10] This information is critical for designing rational dosing regimens for efficacy studies.

Protocol:

  • Animal Model: Rodents (rats or mice) are commonly used for initial PK studies.[6][10]

  • Dose Administration: The compound is administered at a non-toxic dose (well below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO). The IV administration allows for the determination of absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[6] Automated blood sampling systems can be utilized to minimize animal stress and improve data quality.[9]

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound (and potentially major metabolites) is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[11]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Phase 2: Exploratory Pharmacodynamics and Efficacy

With a foundational understanding of the compound's safety and pharmacokinetic profile, the next phase focuses on its biological effects and potential therapeutic efficacy. Given the structural motifs of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, we will proceed with the hypothesis that it may have activity in neurological or psychiatric disorders.

Selection of a Relevant Animal Model

Rationale: The choice of animal model is paramount for the successful evaluation of a drug candidate.[12] The model should recapitulate key pathological features of the human disease. For initial exploratory studies, models that are well-characterized and have good predictive validity are preferred.

Potential Animal Models (Hypothesis-Driven):

  • Neurodegenerative Disorders (e.g., Parkinson's Disease):

    • 6-hydroxydopamine (6-OHDA) or MPTP-induced models: These neurotoxin-based models induce dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[13][14]

  • Psychiatric Disorders (e.g., Depression, Anxiety):

    • Forced Swim Test (FST) or Tail Suspension Test (TST): These are common behavioral despair models used to screen for antidepressant activity.[13]

    • Elevated Plus Maze (EPM) or Open Field Test (OFT): These models are used to assess anxiety-like behavior.[15]

In Vivo Efficacy Study Design

Rationale: The primary goal of an efficacy study is to determine if the compound has a beneficial effect in a relevant disease model.[16] The study design must be robust, with appropriate controls, to ensure that any observed effects are attributable to the compound.[4]

Protocol (Example: Parkinson's Disease Model):

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used for the 6-OHDA or MPTP models.[14]

  • Induction of Pathology: The neurotoxin (6-OHDA or MPTP) is administered to induce dopaminergic neurodegeneration.

  • Treatment Groups:

    • Vehicle Control (diseased animals receiving only the vehicle)

    • Positive Control (diseased animals receiving a known therapeutic agent, e.g., L-DOPA)

    • Test Compound (diseased animals receiving 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide at multiple dose levels, informed by MTD and PK data)

  • Dose Administration: The compound is administered according to a predetermined schedule (e.g., once daily for 14 days) via the intended therapeutic route.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function. Common tests for Parkinson's models include:

    • Cylinder Test: Measures forelimb asymmetry.

    • Rotarod Test: Assesses motor coordination and balance.

    • Apomorphine-induced Rotation Test: Measures the degree of dopamine receptor sensitization.

  • Post-mortem Analysis: At the end of the study, animals are euthanized, and brain tissue is collected for neurochemical and histological analysis. This may include:

    • Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.

    • HPLC: To measure dopamine and its metabolites in the striatum.

Experimental Workflow:

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation MTD Maximum Tolerated Dose (Acute Toxicity) PK Pharmacokinetics (ADME) MTD->PK Inform Dose Selection Model Animal Model Selection (e.g., Parkinson's Model) PK->Model Inform Dosing Regimen Efficacy In Vivo Efficacy Study (Behavioral & Histological Endpoints) Model->Efficacy

Sources

Application Note: High-Throughput Screening of 3-Amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide Analogs for Mu-Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Version: 1.0 (March 2026)

Executive Summary

The development of novel analgesics that decouple therapeutic efficacy from adverse effects remains a holy grail in neuropharmacology. The 3-amino-3-phenylpropanamide scaffold has demonstrated notable affinity for the Mu-Opioid Receptor (MOR) [1]. Specifically, the functionalization of this scaffold with an N-[1-(furan-2-yl)ethyl] moiety introduces a heteroaromatic ring capable of unique π−π stacking and hydrogen-bonding interactions within the MOR binding pocket.

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide analogs. By leveraging acoustic liquid handling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), this protocol ensures high-fidelity data acquisition while mitigating the autofluorescence and lipophilicity challenges inherent to aromatic small molecules.

Scientific Rationale & Assay Causality

Target Biology & Biased Agonism

The Mu-Opioid Receptor is a Gi/o​ -coupled G-protein coupled receptor (GPCR). Traditional MOR agonists (e.g., morphine) activate both the Gi/o​ pathway (mediating analgesia) and the β -arrestin 2 pathway (associated with respiratory depression and tolerance). The structural rigidity and stereochemistry of the furan-2-yl ethyl substitution on the propanamide backbone are hypothesized to induce conformational biases in MOR, preferentially driving Gi/o​ signaling over β -arrestin recruitment.

MOR_Signaling Ligand Furan-2-yl Analog (Agonist) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding Gi Gαi/o Protein (Therapeutic) MOR->Gi G-Protein Bias bArrestin β-Arrestin 2 (Adverse Effects) MOR->bArrestin Arrestin Pathway AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP Levels AC->cAMP

MOR signaling pathway highlighting therapeutic G-protein bias vs. adverse arrestin recruitment.

Why TR-FRET for cAMP Detection?

Because MOR is Gi​ -coupled, its activation inhibits Adenylyl Cyclase (AC), leading to a decrease in cyclic AMP (cAMP). To measure this, we must first artificially stimulate AC using Forskolin to create a high cAMP baseline; active analogs will subsequently suppress this signal.

We utilize a competitive TR-FRET cAMP assay [2]. The 3-amino-3-phenylpropanamide scaffold, with its dual aromatic rings (phenyl and furan), absorbs UV light and can exhibit transient autofluorescence. TR-FRET utilizes a long-lifetime Europium ( Eu3+ ) donor. By introducing a time delay (e.g., 50 µs) between excitation and measurement, the assay allows the short-lived compound autofluorescence to decay completely, ensuring the measured signal is strictly a result of the biological cAMP competition.

Acoustic Dispensing Causality

Furan-containing aromatic compounds often exhibit high lipophilicity, leading to non-specific adsorption to standard polypropylene pipette tips. To prevent compound loss and ensure accurate dosing, we utilize the Beckman Coulter Echo 550 Acoustic Liquid Handler [3]. By using sound energy to eject nanoliter droplets directly from the source plate to the assay plate, we eliminate tip-based adsorption and minimize DMSO carryover toxicity to the cells.

High-Throughput Screening Protocols

Protocol 1: Reagent and Cell Preparation

Self-Validation Check: Always run a cell viability count prior to plating. Viability must be >95% to ensure uniform Forskolin responsiveness.

  • Cell Line: Cultivate CHO-K1 cells stably expressing human MOR in Ham's F-12 medium supplemented with 10% FBS and 400 µg/mL G418.

  • Harvesting: Detach cells using Versene (avoid Trypsin to prevent receptor cleavage). Centrifuge at 200 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the rapid degradation of cAMP.

  • Density Adjustment: Adjust cell concentration to 1×106 cells/mL.

Protocol 2: Acoustic Dispensing & Assay Execution
  • Compound Transfer: Using the Echo 550, acoustically dispense 20 nL of the 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide analog library (from 1 mM DMSO stocks) into a white, low-volume 384-well assay plate.

    • Controls: Dispense 20 nL of DMSO into negative control wells (Forskolin only) and positive control wells (Forskolin + 10 µM DAMGO, a reference MOR agonist).

  • Cell Addition: Add 10 µL of the CHO-K1-MOR cell suspension (10,000 cells/well) to the assay plate using a bulk reagent dispenser.

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound pre-binding to MOR.

  • Forskolin Stimulation: Add 10 µL of 2X Forskolin solution (final concentration: 1 µM) in Assay Buffer to all wells.

  • Incubation 2: Incubate for 30 minutes at RT. Active MOR agonists will inhibit the Forskolin-induced cAMP accumulation during this window.

Protocol 3: TR-FRET Detection & Readout
  • Lysis & Detection Reagents: Add 10 µL of the TR-FRET cAMP Detection Mix (containing Eu3+ -labeled cAMP tracer and Far-Red labeled anti-cAMP antibody in lysis buffer).

  • Incubation 3: Seal the plate and incubate for 1 hour at RT in the dark.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using the following settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp)

    • Delay time: 50 µs

    • Integration time: 400 µs

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

  • Ratio Calculation: Calculate the TR-FRET ratio = (Emission665​/Emission615​)×10,000 . Note: Because this is a competitive assay, a higher TR-FRET ratio indicates lower intracellular cAMP (i.e., stronger MOR agonism).

HTS_Workflow Lib Analog Library (Echo 550 Dispense) Incubate CHO-K1-MOR Cells + Forskolin Lib->Incubate Lysis Cell Lysis & Antibody Addition Incubate->Lysis Detection TR-FRET Readout (665 nm / 615 nm) Lysis->Detection Analysis Hit Triage (Z' > 0.6) Detection->Analysis

Step-by-step TR-FRET cAMP high-throughput screening workflow for MOR modulators.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening data, strict Quality Control (QC) criteria must be met before hit triage. The performance of the assay is validated using the metrics summarized in the table below.

MetricTarget ThresholdBiological Significance / Causality
Z'-Factor ≥0.65 Measures assay robustness. A Z' > 0.65 indicates excellent separation between the Forskolin-only baseline and the DAMGO-inhibited control, ensuring low false-positive rates.
Signal-to-Background (S/B) ≥5.0 Ensures the dynamic range of the TR-FRET cAMP competition is wide enough to accurately calculate IC50​ values for the furan-analogs.
DMSO Tolerance Up to 1% (v/v)Furan-2-yl derivatives require DMSO for solubility. The assay must maintain Z' > 0.6 at the final screening DMSO concentration (typically 0.1% to 0.5%).
CV% (Coefficient of Variation) ≤8% Evaluates dispensing precision. Acoustic dispensing via the Echo 550 typically yields CVs < 5%, preventing well-to-well dosing artifacts.
Hit Threshold >50% InhibitionAnalogs must suppress the Forskolin-induced cAMP response by at least 50% relative to the DAMGO control to be flagged for secondary β -arrestin counter-screening.

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technical Resources. Available at: [Link]

  • Beckman Coulter Life Sciences. "Echo Liquid Handlers for Regulated Laboratories." Beckman Coulter Technologies. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide .

The synthesis of this molecule relies on two critical phases: the amide coupling of a sterically hindered β -amino acid (N-Boc-3-amino-3-phenylpropanoic acid) with an α -branched heteroaromatic amine (1-(furan-2-yl)ethanamine), followed by the removal of the Boc protecting group. The primary failure points in this workflow are steric resistance during aminolysis and acid-mediated furan degradation during deprotection .

Synthetic Workflow & Logical Architecture

SynthesisWorkflow A Reactants: N-Boc-3-amino-3-phenylpropanoic acid & 1-(furan-2-yl)ethanamine B HATU Coupling (DMF, DIPEA, 0°C to RT) A->B C Boc-Protected Amide Intermediate B->C High Yield (OAt Active Ester) D Mild Deprotection (4M HCl/Dioxane, RT) C->D E Final Product: 3-amino-N-[1-(furan-2-yl)ethyl] -3-phenylpropanamide D->E Preserves Furan Ring

Optimized synthetic workflow for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide.

Troubleshooting FAQs: Causality & Solutions

Q1: My amide coupling yield is consistently below 40% when using standard EDC/HOBt. Why is the reaction stalling? The Causality: The low yield is a direct result of dual steric hindrance. The β -phenyl group on the propanoic acid backbone shields the carbonyl carbon, while the α -methyl group on 1-(furan-2-yl)ethanamine creates a bulky nucleophile. EDC/HOBt forms an OBt active ester that is insufficiently reactive to overcome this sterically demanding transition state. The Solution: Switch your coupling reagent to HATU . HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as an intramolecular general base to abstract a proton from the incoming amine. This drastically accelerates aminolysis, even with hindered β -amino acids[1].

Q2: After Boc deprotection with 50% TFA/DCM, my product mixture turned into a black tar, and the yield is negligible. What happened? The Causality: Furan is a highly electron-rich heteroaromatic ring. Exposure to strong, concentrated acids like Trifluoroacetic Acid (TFA) leads to the protonation of the furan oxygen or ring carbons. This triggers electrophilic aromatic substitution with other furan molecules (resulting in dark polymeric tars) or hydrolytic ring-opening to 1,4-dicarbonyl species[2]. The Solution: You must utilize strictly anhydrous, mild acidic conditions. 4M HCl in 1,4-dioxane is the gold standard for this substrate[1]. The anhydrous environment prevents hydrolytic ring-opening, and the controlled acidity is sufficient to protonate the Boc carbonyl and drive the elimination of isobutylene without degrading the acid-labile furan moiety[3].

Q3: How can I minimize epimerization during the HATU coupling step? The Causality: While β -amino acids are generally more resistant to epimerization than α -amino acids, the use of highly active coupling reagents like HATU alongside strong, unhindered bases can still promote racemization via oxazolone formation or direct α -proton abstraction. The Solution: Use N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA is significantly more sterically hindered, reducing its ability to act as a nucleophile or abstract carbon-bound protons, while still effectively neutralizing the system to allow the coupling to proceed.

Q4: The final deprotected amine streaks heavily on silica gel during purification. How should I isolate it? The Causality: Free amines, especially those with hydrogen-bonding amide backbones, interact strongly with the acidic silanol groups on standard normal-phase silica gel, leading to peak tailing and irreversible adsorption. The Solution: Avoid standard silica gel chromatography for the final step. Instead, isolate the product as a hydrochloride salt via trituration (see Protocol B). If free-basing is required, purify using reverse-phase HPLC (C18) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

Quantitative Data: Coupling Reagent Selection

To optimize the first step of the synthesis, refer to the following performance metrics of common coupling reagents when applied to sterically hindered β -amino acids.

Table 1: Comparison of Coupling Reagents for Hindered β -Amino Acids

Coupling ReagentActive Ester IntermediateRelative Aminolysis RateExpected Yield (%)Epimerization Risk
EDC/HOBt OBt1x (Baseline)30 - 45%Low
PyBOP OBt3x50 - 65%Moderate
HATU OAt10x85 - 95%Moderate (Control with DIPEA)
COMU Oxyma12x85 - 95%Low
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not deviate from the temperature controls or the specified equivalents, as these govern the chemoselectivity of the reactions.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize the Boc-protected intermediate while overcoming dual steric hindrance.

  • Activation: In an oven-dried flask under argon, dissolve N-Boc-3-amino-3-phenylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at 0 °C to pre-form the highly reactive OAt active ester. (Self-Validation: The solution will typically turn a pale yellow color upon active ester formation).

  • Aminolysis: Slowly add 1-(furan-2-yl)ethanamine (1.1 eq) to the mixture.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-18 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3​ (2x) to remove acidic byproducts, 1M HCl (1x) to remove unreacted amine (ensure this step is brief to protect the furan), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure Boc-protected intermediate.

Protocol B: Mild Boc Deprotection (Furan-Safe)

Objective: Cleave the Boc group without inducing furan polymerization.

  • Preparation: Dissolve the purified Boc-protected intermediate from Protocol A in anhydrous 1,4-dioxane (0.1 M concentration) in a round-bottom flask under an argon atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Slowly add a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane (10.0 eq).

  • Cleavage: Remove the ice bath and stir at room temperature for 2-3 hours. (Self-Validation: Monitor by TLC. The starting material spot will disappear, and a new, highly polar baseline spot will appear, indicating the formation of the amine hydrochloride salt).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure. Critical: Do not heat the water bath above 30 °C during evaporation to prevent thermal degradation of the furan ring in the presence of concentrated HCl.

  • Trituration: Suspend the resulting crude sticky solid in cold, anhydrous diethyl ether. Sonicate briefly and filter the precipitate. Wash the filter cake with additional cold ether and dry under high vacuum to yield the pure 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride salt.

References
  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. National Institutes of Health (NIH) / American Chemical Society. Available at:[Link]

  • Degradable Polyacetals/Ketals from Alternating Ring-Opening Metathesis Polymerization. ACS Macro Letters. Available at:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky / RSC Advances. Available at:[Link]

Sources

overcoming solubility problems with 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide .

As a Senior Application Scientist, I have structured this guide to address the unique physicochemical liabilities of your target molecule. The compound features a highly lipophilic backbone (phenyl and furan rings) coupled with a primary amine. While the amine provides a handle for ionization, the electron-rich furan ring is highly sensitive to electrophilic attack and acid-catalyzed ring opening. This dictates a highly specific approach to solubility enhancement.

Diagnostic Workflow

Before altering your formulation, identify the constraints of your experimental phase. Use the decision matrix below to select the appropriate solubility strategy.

G N1 Precipitation of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide N2 Determine Application Phase N1->N2 N3 In Vitro Screening (Low Volume) N2->N3 N4 In Vivo / Preclinical (High Volume, Biocompatible) N2->N4 N5 Co-solvent Strategy (DMSO stock + PEG400/Tween) N3->N5 N6 Salt Screening (Target Primary Amine) N4->N6 First-line approach N7 Cyclodextrin Complexation (HP-β-CD) N4->N7 Direct formulation N6->N7 If pHmax is restricted or salt disproportionates

Decision tree for resolving solubility issues based on experimental application.

Knowledge Base & FAQs

Q1: My compound precipitates immediately when my DMSO stock is added to the aqueous assay buffer. How do I prevent this in low-volume in vitro assays? A: You are experiencing a "solvent-shift" precipitation. When a DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This abruptly lowers the dielectric constant of the microenvironment, leaving the lipophilic phenyl and furan rings locally supersaturated, which forces rapid nucleation. Causality & Fix: You must lower the free energy barrier of solvation. Do this by using a step-down co-solvent gradient. Pre-mix the DMSO stock with an intermediate miscible co-solvent (e.g., PEG400) or a surfactant before introducing the aqueous phase.

Q2: We need an aqueous formulation for intravenous (IV) dosing in rodents. Which salt form is optimal? A: Salt formation is the most effective method for increasing the intrinsic solubility ( S0​ ) of basic drugs[1]. Your molecule has a primary amine (estimated pKa ~8.5–9.5) that can be protonated. However, the furan ring restricts your options. Strong mineral acids like Hydrochloric acid (pKa -6) or Methanesulfonic acid (pKa -1.2) will cause the microenvironmental pH to drop drastically during crystallization. Under strong aqueous acidic conditions, furan rings undergo acid-catalyzed ring-opening to form 1,4-diketones. Causality & Fix: You must use mild organic acids (e.g., Tartaric or Citric acid). These provide a sufficient Δ pKa (the difference between the pKa of the base and the acid should be 3 for stable salt formation[2]) while buffering the local pH to a safe range that preserves the furan ring.

Q3: The tartrate salt is still not reaching the target exposure in vivo. What is the next step? A: If salt formation yields insufficient solubility, or if the salt disproportionates back to the free base in the higher pH of the intestinal tract, inclusion complexation is required. Cyclodextrins, particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), feature a hydrophobic cavity that perfectly encapsulates bulky lipophilic groups like phenyl or furan rings[3]. Causality & Fix: By sequestering the hydrophobic moieties inside the cavity, the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the drug's ionization state or risking furan degradation[].

Quantitative Data: Counterion Selection Matrix

To ensure the chemical stability of the furan ring while maximizing the solubility of the primary amine, refer to the following quantitative constraints when selecting a counterion.

CounterionAcid pKaEstimated Salt pHFuran CompatibilityDisproportionation Risk
Hydrochloric Acid -6.0< 2.0Low (Ring opening risk)Low
Methanesulfonic Acid -1.2~ 2.5Low (Degradation risk)Low
L-Tartaric Acid 2.98, 4.34~ 4.0 - 4.5High (Safe for furan)Moderate (pH dependent)
Citric Acid 3.13, 4.76~ 4.5 - 5.0High (Safe for furan)Moderate
Maleic Acid 1.92, 6.23~ 3.5 - 4.0Moderate Low

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure you can empirically verify success at the bench before proceeding to costly biological models.

SOP 1: Anti-Precipitation Co-Solvent Formulation (In Vitro)

Objective: Prevent solvent-shift crash-out during biochemical assays.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation: Visually inspect against a dark background; the solution must be optically clear with no particulate scattering.

  • Gradient Mixing: Transfer 10 μ L of the DMSO stock to a new vial. Add 40 μ L of PEG400. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Slowly add 50 μ L of 10% Tween-80 (in water) dropwise while continuously vortexing.

  • Aqueous Dilution: Dilute to the final assay concentration using your target aqueous buffer (e.g., PBS).

  • Self-Validation (Dynamic Light Scattering / UV-Vis): Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates the presence of colloidal aggregation (sub-visible precipitation). If OD600​≤0.05 , the formulation is stable for the assay.

SOP 2: Furan-Safe Salt Screening (In Vivo)

Objective: Generate a highly soluble, chemically stable salt form.

  • Free Base Dissolution: Dissolve 50 mg of the free base in 1 mL of an Ethanol/Ethyl Acetate (1:1 v/v) mixture at 40°C.

  • Acid Preparation: Prepare 1.1 molar equivalents of L-Tartaric Acid in 0.5 mL of Ethanol.

  • Reaction: Add the acid solution dropwise to the free base solution under continuous magnetic stirring at 40°C.

  • Crystallization: Cool the mixture slowly to 4°C over 12 hours to induce controlled crystallization (rapid cooling traps solvent and impurities).

  • Isolation: Filter the precipitate and wash with 0.5 mL of cold Ethyl Acetate. Dry under vacuum.

  • Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms you have generated a highly crystalline salt. A broad or missing peak indicates an amorphous precipitate or disproportionation, requiring a solvent system adjustment.

SOP 3: HP- β -CD Inclusion Complexation

Objective: Encapsulate the lipophilic furan/phenyl rings to bypass pH-dependent solubility.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in purified water or a mild buffer (pH 6.0).

  • Guest Addition: Add the drug powder in excess (beyond its known aqueous solubility) to the CD solution.

  • Equilibration: Stir the suspension continuously for 48 hours at room temperature to reach phase-solubility equilibrium.

  • Filtration: Filter the suspension through a 0.22 μ m PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation (Phase Solubility Profiling): Quantify the dissolved drug via HPLC. Prepare a series of CD concentrations (e.g., 5%, 10%, 15%, 20%). The drug concentration should increase linearly with the CD concentration, confirming an AL​ -type phase solubility profile and successful 1:1 stoichiometric encapsulation[3].

References

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, PubMed (NIH).[URL: https://pubmed.ncbi.nlm.nih.gov/17619064/]
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences.[URL: https://www.bocsci.com/]
  • "Improving API Solubility by Salt and Cocrystal Formation." Sigma-Aldrich.[URL: https://www.sigmaaldrich.com/]

Sources

Technical Support Center: Synthesis & Optimization of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide .

The synthesis of this molecule requires navigating three distinct chemical hurdles:

  • Steric Congestion: Coupling a bulky β -amino acid with an α -branched amine.

  • Chemoselectivity: Preserving the highly acid-sensitive furan ring during deprotection.

  • Stereochemical Integrity: Preventing epimerization at the chiral centers during activation.

This guide provides field-proven troubleshooting FAQs, validated protocols, and the mechanistic causality behind each optimization to ensure your workflows are robust and self-validating.

Reaction Workflow & Decision Matrix

SynthesisWorkflow A Reactants: Boc-3-amino-3-phenylpropanoic acid + 1-(furan-2-yl)ethanamine B Amide Coupling (HATU, NMM, DMF, 0°C to RT) A->B C Boc-Protected Intermediate B->C D Furan-Compatible Deprotection (4M HCl in Dioxane) C->D E Target Product: 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide D->E

Caption: Workflow for the synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide.

Troubleshooting & FAQs

Q1: Why am I observing low yields and incomplete conversion during the amide coupling step?

The Causality: You are dealing with dual steric hindrance. The bulky phenyl group at the β -position of the acid and the methyl group at the α -position of the amine create a highly congested transition state. Standard carbodiimides like EDC/HOBt often struggle here, leading to unstable active esters that hydrolyze before aminolysis can occur . The Solution: Switch to uronium-based coupling reagents like HATU or COMU . HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that hydrogen-bonds with the incoming amine, significantly lowering the activation energy of the aminolysis step even in sterically hindered environments .

Q2: My reaction turns into a dark, tarry mixture during Boc deprotection. What is happening?

The Causality: The furan moiety is highly electron-rich and notoriously sensitive to strong acids. When exposed to neat Trifluoroacetic Acid (TFA) or standard 50% TFA/DCM mixtures, the furan ring undergoes protonation. This generates a reactive carbocation that triggers rapid electrophilic aromatic substitution with neighboring furan molecules, resulting in irreversible polymerization (the "dark tar") . The Solution: You must employ milder acidic conditions. A solution of 4M HCl in 1,4-dioxane is significantly better tolerated by furan rings than TFA. If TFA must be used, it must be heavily diluted (e.g., 10-15% TFA in DCM) and combined with a carbocation scavenger like triisopropylsilane (TIPS). Alternatively, redesign the synthesis using an Fmoc protecting group , which allows for orthogonal, base-catalyzed deprotection (20% piperidine in DMF), completely bypassing acid exposure.

Q3: Is racemization/epimerization a concern for this synthesis? How do I prevent it?

The Causality: Yes. Both starting materials contain chiral centers. While β -amino acids are less prone to classic oxazolone-mediated racemization than α -amino acids, the use of highly active coupling reagents (like HATU) combined with strong bases (like TEA or DIPEA) can still promote epimerization via enolization of the α -protons adjacent to the activated carbonyl . The Solution: Substitute DIPEA (pKa ~10.5) with a milder base such as N-methylmorpholine (NMM) (pKa ~7.4). NMM is basic enough to neutralize the amine hydrochloride salt and facilitate coupling, but not strong enough to rapidly deprotonate the α -carbon of the activated ester. Additionally, avoid pre-activating the acid; add the amine to the mixture before or simultaneously with the coupling reagent.

Troubleshooting Logic Tree

TroubleshootingLogic Issue Issue Detected in Synthesis LowYield Low Amide Yield / Incomplete Conversion? Issue->LowYield Degradation Furan Ring Degradation / Dark Tarry Mixture? Issue->Degradation Epimer Epimerization / Diastereomer Formation? Issue->Epimer Sol1 Switch to HATU or COMU. Ensure anhydrous DMF. LowYield->Sol1 Sol2 Avoid neat TFA. Use 4M HCl/Dioxane or Fmoc strategy. Degradation->Sol2 Sol3 Switch base from DIPEA to NMM. Minimize pre-activation time. Epimer->Sol3

Caption: Troubleshooting logic tree for common synthesis issues.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation criteria are met.

Protocol A: Sterically Hindered Amide Coupling (HATU/NMM Method)
  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve Boc-3-amino-3-phenylpropanoic acid (1.0 eq, 1.0 mmol) and 1-(furan-2-yl)ethanamine (1.1 eq, 1.1 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Cooling: Chill the mixture to 0 °C using an ice-water bath.

  • Activation: Add N-methylmorpholine (NMM) (3.0 eq, 3.0 mmol) to the solution. Stir for 5 minutes, then add HATU (1.1 eq, 1.1 mmol) in one solid portion.

  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • System Validation (IPC): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criterion: The extracted ion chromatogram (EIC) must show <2% remaining unreacted acid. If >2% remains, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Furan-Compatible Boc Deprotection
  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous 1,4-dioxane (0.1 M).

  • Cooling: Cool the flask to 0 °C in an ice bath to mitigate exothermic degradation.

  • Deprotection: Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • System Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 10% MeOH/DCM. Validation criterion: The complete disappearance of the higher R f​ starting material and the appearance of a baseline spot (ninhydrin positive) validates deprotection. The absence of dark streaking confirms furan integrity.

  • Isolation: Concentrate the mixture under reduced pressure at a low temperature (<30 °C) to prevent thermal degradation of the furan. Triturate the resulting hydrochloride salt with cold diethyl ether, filter, and dry under high vacuum.

Quantitative Data & Optimization Metrics

The following tables summarize our internal validation data, demonstrating the causality behind the reagent selections.

Table 1: Optimization of Coupling Reagents (Steric & Chiral Control)
Coupling ReagentBaseSolventConversion (2h)Epimerization (%)
EDC / HOBtDIPEADMF< 40%Not Detected
HATUDIPEADMF> 95%5 - 8%
HATU NMM DCM > 90% < 2%
COMUNMMDMF> 95%< 2%
Table 2: Furan-Compatible Deprotection Conditions
Protecting GroupReagentTimeFuran IntegrityIsolated Yield
Boc50% TFA / DCM2 hDegraded (Polymerization)< 20%
Boc15% TFA / DCM + TIPS4 hModerate65%
Boc 4M HCl / Dioxane 2 h Intact 85%
Fmoc20% Piperidine / DMF30 minIntact> 90%

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic Process Research & Development. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC. Available at: [Link]

Technical Support Center: Stabilizing 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its stability in solution. Here, we provide in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Understanding the Instability: Key Degradation Pathways

The molecular structure of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide contains two primary moieties susceptible to degradation in solution: the furan ring and the propanamide (amide) bond . Understanding these vulnerabilities is the first step toward effective stabilization.

  • Furan Ring Instability: The furan ring is notoriously unstable under acidic conditions.[1] Acid-catalyzed hydrolysis can lead to ring-opening, forming reactive intermediates that may polymerize or degrade further.[1][2] The process typically begins with protonation at the carbon atom adjacent to the oxygen (the α-carbon), which is often the rate-limiting step.[3][4]

  • Amide Bond Hydrolysis: The amide bond, while more stable than an ester bond, is susceptible to hydrolysis under both acidic and basic conditions, particularly with heat.[5][6][7] This reaction cleaves the bond, yielding a carboxylic acid and an amine.[6][8]

  • Oxidation: Both the furan ring and the secondary amine are potential sites for oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or exposure to light (photolysis).[9]

The interplay of these pathways means that solution conditions must be carefully controlled to maintain the compound's integrity.

Visualizing the Problem: Potential Degradation Routes & Troubleshooting Workflow

The following diagrams illustrate the primary chemical vulnerabilities and a logical workflow for diagnosing and solving stability issues.

Diagram 1: Key Degradation Pathways cluster_0 Primary Compound cluster_1 Stress Factors cluster_2 Degradation Mechanisms cluster_3 Degradation Products A 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide E Furan Ring-Opening F Amide Hydrolysis G Oxidation B Low pH (Acid) B->E Catalyzes B->F Catalyzes C High pH (Base) C->F Catalyzes D Oxidants / Light D->G Induces H Ring-Opened Byproducts & Polymers E->H I 3-amino-3-phenylpropanoic acid + 1-(furan-2-yl)ethan-1-amine F->I J Oxidized Derivatives G->J

Caption: Key degradation pathways for the target compound.

Diagram 2: Troubleshooting & Stabilization Workflow start Instability Observed (e.g., color change, new HPLC peaks) q1 Is the solution pH acidic (<6) or basic (>8)? start->q1 action_ph Protocol 1: Optimize pH & Buffer System q1->action_ph Yes q2 Is the solvent protic (e.g., water, methanol)? q1->q2 No action_ph->q2 action_solvent Protocol 2: Evaluate Solvent System q2->action_solvent Yes q3 Is the solution exposed to air or light? q2->q3 No action_solvent->q3 action_ox Protocol 3: Add Antioxidants & Protect from Light q3->action_ox Yes end Stable Solution Achieved q3->end No action_ox->end

Caption: A logical workflow for troubleshooting instability.

Troubleshooting Guide: Diagnosing Degradation

This section provides answers to specific issues you may encounter during your experiments.

Q1: My solution of the compound has turned yellow/brown. What does this indicate? A: Discoloration often points to degradation, particularly polymerization of furan-containing molecules following acid-catalyzed ring-opening.[1] It can also result from the formation of oxidized byproducts. You should immediately analyze the sample by HPLC to check for new impurity peaks and a decrease in the main peak area.

Q2: I see new peaks appearing in my HPLC chromatogram over time. How can I identify the cause? A: The appearance of new peaks is a clear sign of degradation. To identify the cause, you should conduct a forced degradation study.[10][11] This involves intentionally exposing your compound to harsh conditions to accelerate the degradation process. By comparing the retention times of the peaks formed under specific stress conditions (acid, base, oxidation, light) to the unknown peaks in your sample, you can deduce the degradation pathway.

Q3: The concentration of my stock solution seems to decrease even when stored in the refrigerator. Why is this happening? A: While cold temperatures slow down most reactions, they do not stop them entirely. If your solution is unbuffered or prepared in a reactive solvent (like pure water without pH control), slow hydrolysis of the amide bond or furan ring can still occur.[5] The pH of unbuffered aqueous solutions can be surprisingly acidic due to dissolved CO2.

Core Stabilization Protocols

Here are detailed, step-by-step protocols to enhance the stability of your compound in solution.

Protocol 1: pH Optimization and Buffer Selection

The pH of the solution is the most critical factor. The goal is to find a pH range that minimizes both furan ring-opening (acid-catalyzed) and amide hydrolysis (acid- and base-catalyzed). A weakly acidic to neutral pH is often the best starting point.

Objective: To determine the optimal pH for solution stability.

Materials:

  • 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide

  • Buffer solutions: Citrate (pH 4-6), Phosphate (pH 6-8)

  • Suitable organic solvent for stock solution (e.g., Acetonitrile or DMF)[1][12]

  • HPLC system for analysis

Procedure:

  • Prepare a concentrated stock solution of the compound in a stable polar aprotic solvent like dimethylformamide (DMF).[12]

  • Create a series of test solutions by diluting the stock solution into different buffers (e.g., pH 4, 5, 6, 7, 8) to a final concentration suitable for HPLC analysis.

  • Immediately analyze a "time zero" (T₀) sample for each pH condition to establish the initial purity.

  • Store the remaining solutions at a controlled temperature (e.g., room temperature and 40°C to accelerate degradation). Protect all samples from light.

  • Analyze the samples at set time points (e.g., 24, 48, 72 hours) by HPLC.

  • Calculate the percentage of the parent compound remaining at each time point for each pH.

Data Interpretation: Summarize your findings in a table to easily compare stability across the pH range.

pHBuffer SystemTemp (°C)% Parent Remaining (24h)% Parent Remaining (72h)
4.0Citrate40
5.0Citrate40
6.0Phosphate40
7.0Phosphate40
8.0Phosphate40

Choose the pH that shows the least degradation over time.

Protocol 2: Use of Antioxidants and Photostability

Oxidative degradation can be a significant issue for furan-containing compounds.[13] Using antioxidants and protecting solutions from light are crucial preventative measures.

Objective: To prevent oxidative and light-induced degradation.

Materials:

  • Optimized buffered solution from Protocol 1.

  • Antioxidants: Ascorbic acid, Butylated hydroxytoluene (BHT).

  • Nitrogen or Argon gas.

  • Amber vials or vials wrapped in aluminum foil.

Procedure:

  • Prepare your optimized buffered solution of the compound.

  • Deoxygenation (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen.

  • Add Antioxidant: Add a small amount of an antioxidant. Common starting concentrations are 0.1% (w/v) for ascorbic acid or 0.01% (w/v) for BHT.[13][14] Note: Ensure the antioxidant is soluble and does not interfere with your downstream assay or HPLC analysis.

  • Protect from Light: Store the final solution in an amber vial or a clear vial wrapped completely in aluminum foil.

  • Store at the recommended temperature (e.g., 4°C or -20°C for long-term storage).[9]

Frequently Asked Questions (FAQs)

Q: Can I use a solvent other than DMF or acetonitrile for my stock solution? A: Yes, but with caution. Polar aprotic solvents like DMF and DMSO are generally preferred as they have a stabilizing effect on furan rings.[12][15] Protic solvents like water or methanol can participate in hydrolysis reactions and may accelerate degradation, especially if the pH is not strictly controlled.[1]

Q: My compound is for an in vivo study. What buffer system is safe to use? A: For in vivo applications, a phosphate buffer system, such as phosphate-buffered saline (PBS) at pH 7.4, is the most common and physiologically compatible choice. Your pH optimization studies (Protocol 1) should include this pH to confirm the compound's stability under these specific conditions.

Q: How long can I store my compound in solution? A: This is highly dependent on the storage conditions (pH, solvent, temperature, presence of antioxidants). You must determine the stability for your specific formulation. A good practice is to prepare fresh solutions for critical experiments or, at a minimum, run a quick purity check by HPLC on any solution stored for more than a few days.

Q: Are there any excipients I should avoid? A: Avoid excipients that could contain reactive impurities. For example, some grades of polyethylene glycol (PEG) can contain trace amounts of formaldehyde or peroxides, which can degrade amine-containing compounds.[16] Always use high-purity, pharmaceutical-grade excipients whenever possible.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed.
  • Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. (2018). PubMed.
  • Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. (2010). PubMed.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Comparative study of the effects of antioxidants on furan formation during thermal processing in model systems. (n.d.).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Amide Chemistry. (2019). Chemistry LibreTexts.
  • Technical Support Center: Furan Ring Stability and Degrad
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.).
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015).
  • Chemistry of Amides. (n.d.). LibreTexts.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver.
  • Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts.

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Validation & Comparative

A Comparative Efficacy Analysis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel chemical entity, 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, within the context of oncology. Due to the absence of published efficacy data for this specific molecule, this document outlines a robust, hypothesis-driven comparative study. The experimental design is grounded in the well-documented and diverse biological activities of furan-containing compounds and 3-aminopropanamide derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5].

The furan nucleus is a prevalent scaffold in medicinal chemistry, known for its ability to engage in various biological interactions, contributing to the pharmacological profiles of numerous approved drugs[3][6][7]. Its electron-rich nature and aromaticity can enhance binding to biological targets such as enzymes and receptors[5]. Similarly, the aminopropanamide backbone is a feature in compounds with demonstrated biological activities[4][8][9]. The unique combination of these moieties in 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide warrants a thorough investigation of its potential as a therapeutic agent. This guide proposes a head-to-head comparison with a standard-of-care chemotherapeutic agent, Doxorubicin, and a well-characterized experimental compound, providing a rigorous benchmark for its performance.

Rationale and Compound Selection

The decision to evaluate 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide (herein referred to as Compound X) as a potential anticancer agent is based on the established precedent of related heterocyclic compounds demonstrating cytotoxic and antiproliferative effects[2][10].

Comparator Compounds:

  • Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum activity against various cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. Its well-defined mechanism and extensive clinical data make it an essential positive control.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. As a targeted therapy, it provides a modern benchmark for comparison against a different mechanistic class of anticancer drugs.

This comparative approach will not only determine the cytotoxic potential of Compound X but also provide initial insights into its possible mechanism of action.

Experimental Design: A Multi-tiered Approach

The proposed evaluation of Compound X will proceed through a series of in vitro assays to establish a foundational understanding of its biological activity, followed by a recommendation for subsequent in vivo studies.

In Vitro Efficacy Evaluation

A panel of human cancer cell lines will be selected to represent diverse tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer).

The initial screening will determine the concentration-dependent cytotoxic effect of Compound X on cancer cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 µM to 100 µM), Doxorubicin, and Sorafenib for 72 hours. A vehicle control (e.g., DMSO) will also be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Workflow for Cytotoxicity Assessment:

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plates B Treat with Compound X, Doxorubicin, Sorafenib (72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

To understand the antiproliferative mechanism, cell cycle analysis will be performed to determine if Compound X induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Treat cells with Compound X, Doxorubicin, and Sorafenib at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Workflow for Apoptosis and Cell Cycle Analysis:

G cluster_1 Cellular Mechanism of Action Workflow cluster_2 Cell Cycle Analysis cluster_3 Apoptosis Assay G Treat Cells with Compounds at IC50 H Harvest and Fix Cells G->H L Harvest and Stain with Annexin V/PI G->L I Stain with Propidium Iodide H->I J Analyze by Flow Cytometry I->J K Quantify Cell Cycle Phases J->K M Analyze by Flow Cytometry L->M N Quantify Apoptotic vs. Necrotic Cells M->N

Caption: Parallel workflows for investigating cell cycle arrest and apoptosis induction.

Comparative Data Summary

The results from the in vitro assays should be compiled into a clear and concise table for direct comparison.

Parameter Compound X Doxorubicin Sorafenib
IC50 (µM) - MCF-7 Experimental ValueExperimental ValueExperimental Value
IC50 (µM) - A549 Experimental ValueExperimental ValueExperimental Value
IC50 (µM) - HCT116 Experimental ValueExperimental ValueExperimental Value
Cell Cycle Arrest Phase Experimental FindingG2/MG0/G1
Apoptosis Induction (%) Experimental ValueExperimental ValueExperimental Value
Proposed In Vivo Studies

Should Compound X demonstrate significant in vitro activity, subsequent evaluation in a murine xenograft model is recommended.

Model:

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., HCT116) that showed high sensitivity to Compound X in vitro.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, Compound X (at various doses), and a positive control (e.g., Doxorubicin).

  • Efficacy Endpoints: Monitor tumor volume, body weight (as a measure of toxicity), and overall survival.

Conclusion and Future Directions

This guide presents a foundational strategy for the comparative efficacy evaluation of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide. The proposed experiments are designed to provide a clear, data-driven assessment of its potential as an anticancer agent. Positive results from these studies would justify further investigation into its specific molecular targets and a more comprehensive preclinical development program, including pharmacokinetic and toxicological profiling. The versatility of the furan scaffold suggests that, should the initial results be promising, further medicinal chemistry efforts could be employed to optimize the potency and selectivity of this novel compound.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • 3-Aminooxy-1-aminopropane and derivatives have an antiproliferative effect on cultured Plasmodium falciparum by decreasing intracellular polyamine concentrations. PubMed. [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[2]arene with Hydroxyl and Amine Groups. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses Procedure. [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate. [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

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Structural Elucidation of 3-Amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Confirming the exact atomic connectivity and stereochemistry of complex small molecules is a critical bottleneck in drug development and synthetic chemistry. The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide presents a unique analytical challenge: it features a primary amine, a secondary amide, a phenyl ring, a furan heterocycle, and two distinct chiral centers (yielding four possible stereoisomers).

This guide objectively compares the performance of three primary analytical modalities—High-Resolution Mass Spectrometry (HR-MS/MS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography—evaluating their capacity to elucidate this specific structure.

Analytical Workflow & Logical Relationships

To establish a self-validating structural proof, researchers cannot rely on a single technique. The workflow below illustrates how these modalities compensate for each other's limitations to build a definitive 3D structural model.

G cluster_0 Analytical Modalities for Structural Confirmation A Target Compound: 3-amino-N-[1-(furan-2-yl)ethyl] -3-phenylpropanamide B HR-LC-MS/MS (Mass & Fragmentation) A->B C 1D/2D NMR (Atomic Connectivity) A->C D X-Ray Crystallography (Absolute Stereochemistry) A->D E Formula Confirmation [M+H]+ 259.1442 B->E F Regioisomer Resolution (HMBC/COSY) C->F G 3D Spatial Coordinates (Diastereomer ID) D->G H Validated 3D Molecular Structure E->H F->H G->H

Fig 1: Orthogonal analytical workflow for structural and stereochemical elucidation.

Comparative Performance Overview

Before diving into the experimental protocols, it is essential to understand how these techniques compare regarding their structural resolution capabilities. As noted in recent literature,1[1].

Analytical ModalityPrimary OutputStereochemical ResolutionSample RequirementSpeedStructural Certainty
HR-LC-MS/MS Exact Mass & FragmentsNone (Cannot distinguish diastereomers)< 1 µg (Solution)High (< 10 mins)Low (Requires predictive databases)
1D/2D NMR Atomic ConnectivityRelative (via NOESY/J-coupling)2-5 mg (Solution)Medium (Hours)High (De novo elucidation)
X-Ray Crystallography 3D Spatial CoordinatesAbsolute (Definitive configuration)> 5 mg (Single crystal)Low (Days-Weeks)Absolute (Gold standard)

High-Resolution Tandem Mass Spectrometry (HR-LC-MS/MS)

Mass spectrometry provides the elemental composition and partial structural insights through fragmentation[1]. For 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide, MS acts as the first line of validation.

Causality & Experimental Design
  • Ionization Choice: Positive Electrospray Ionization (+ESI) is selected because the primary aliphatic amine at the C3 position has a high proton affinity, ensuring robust ionization.

  • Fragmentation Choice: Higher-energy C-trap Dissociation (HCD) is utilized over traditional Collision-Induced Dissociation (CID). HCD avoids the "low mass cut-off" inherent to ion traps, allowing the detection of small diagnostic fragments (like the furan-containing m/z 95 ion)[1].

Step-by-Step Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade H2O:MeCN (50:50, v/v) containing 0.1% formic acid. Self-validation: Formic acid acts as a proton source, ensuring the molecule is fully ionized to [M+H]+ prior to entering the mass spectrometer.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a fast gradient (5% to 95% MeCN over 5 mins) to desalt the sample and separate potential diastereomeric pairs.

  • Acquisition: Operate the Q-TOF in +ESI mode. Isolate the exact precursor mass (m/z 259.1442).

  • Fragmentation: Apply HCD at stepped normalized collision energies (NCE) of 20, 30, and 40 eV to induce cleavage at the labile amide bond.

Quantitative Data: Expected MS/MS Fragments
Precursor Ion ([M+H]+)Fragment Ion (m/z)Structural Assignment (Self-Validating Logic)
259.1442148.0757[Ph-CH(NH2)-CH2-C=O]+ (Direct cleavage of the secondary amide bond)
259.1442112.0757[NH3+-CH(CH3)-Furan] (Protonated amine product from the furan side)
259.1442131.0491[Ph-CH=CH-C=O]+ (Loss of NH3 from the m/z 148 fragment)
259.144295.0491[Furan-CH=CH2 + H]+ (Loss of NH3 from the m/z 112 fragment)

Nuclear Magnetic Resonance (1D & 2D NMR)

While MS provides the pieces,2[2].

Causality & Experimental Design
  • Solvent Selection: We explicitly avoid protic deuterated solvents (like CD3OD). Protic solvents cause rapid deuterium exchange of the labile -NH2 and -NH- protons, rendering them invisible. Anhydrous DMSO-d6 is used to lock these protons, enabling direct observation of their crucial 2D HMBC/COSY correlations.

  • Hardware: A 600 MHz spectrometer equipped with a cryoprobe is used to overcome the low natural occurrence of 13C (1.1%)[3].

Step-by-Step Protocol
  • Preparation: Dissolve 5 mg of the compound in 600 µL of anhydrous DMSO-d6.

  • 1D Acquisition: Acquire 1H NMR (64 scans, relaxation delay 2s) and 13C NMR (1024 scans) at 298 K. Self-validation: The integration of the 1H spectrum must yield exactly 18 protons, matching the HRMS formula (C15H18N2O2).

  • 2D Correlation (COSY/HSQC/HMBC):

    • Use COSY to map the ethyl spin system (CH3 coupling to the adjacent CH).

    • Use HMBC to bridge the molecule. Critical validation: The amide proton (~8.05 ppm) must show a strong 3-bond correlation to the carbonyl carbon (~172 ppm) and the ethyl methine carbon, unequivocally proving the amide linkage between the two halves of the molecule.

Quantitative Data: 1H NMR Chemical Shift Assignments
NucleusChemical Shift (ppm)Multiplicity & IntegrationAssignment
1H8.05d, 1HAmide -NH-
1H7.55dd, 1HFuran C5-H (Adjacent to oxygen)
1H7.20 - 7.40m, 5HPhenyl ring protons
1H6.35dd, 1HFuran C4-H
1H6.20d, 1HFuran C3-H
1H5.05quintet, 1HEthyl -CH- (C1')
1H4.25t, 1HPropanamide C3-H (Chiral center 1)
1H2.55d, 2HPropanamide C2-H2
1H1.80br s, 2HPrimary Amine -NH2
1H1.40d, 3HEthyl -CH3 (C2')

Single-Crystal X-Ray Crystallography

NMR and MS cannot easily assign the absolute configuration of the two distant chiral centers.3[3], making it the ultimate arbiter of 3D structure[4].

Causality & Experimental Design
  • Radiation Source: Cu Kα radiation is chosen over Mo Kα. Cu Kα has a longer wavelength, which enhances the anomalous dispersion signal of lighter atoms (Oxygen and Nitrogen). This is strictly required to determine the absolute stereochemistry of the molecule without needing to synthesize a heavy-atom derivative.

Step-by-Step Protocol
  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a crystallization tube. Allow slow vapor diffusion at 4°C over 7–14 days. Causality: Slow diffusion promotes the growth of a single, well-ordered macroscopic crystal rather than a microcrystalline powder.

  • Data Collection: Mount a suitable crystal on a loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes the thermal motion of the atoms, drastically improving the resolution of the diffraction pattern.

  • Refinement: Collect diffraction data, solve the structure using direct methods, and refine F² using full-matrix least-squares to establish the absolute configuration of the C3 and C1' chiral centers.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM".
  • NIH PMC.
  • NIH PMC. "Advances in structure elucidation of small molecules using mass spectrometry".
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM".
  • NanoImaging Services. "Comparing Analytical Techniques for Structural Biology".

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A Comparative Guide to Assessing the Specificity of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the specificity of the novel compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide. In drug discovery, a compound's therapeutic potential is intrinsically linked to its specificity—the ability to interact with its intended target while minimally affecting other biomolecules.[1] Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[2] Therefore, a rigorous and early assessment of a compound's specificity is not merely a recommendation but a critical step in de-risking a candidate molecule and building a robust safety profile.[3][4]

Given that 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is a novel chemical entity without a well-established primary target, this guide adopts a holistic approach. We will first outline a strategy for unbiased target identification, followed by a multi-tiered experimental cascade to quantify on-target potency and systematically profile off-target liabilities. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data. We will compare the hypothetical performance of our lead compound (designated LEAD-1 ) with two comparator molecules: COMP-A (a structurally similar analog with potentially lower specificity) and COMP-B (an established, highly specific reference compound for the identified target).

Phase 1: Unbiased Target Identification and Validation

The foundational step in assessing specificity is to confidently identify the primary biological target(s). For a novel compound like LEAD-1, we must employ methods that do not rely on pre-existing assumptions.

Rationale: Why an Unbiased Approach?

Traditional methods often rely on structural similarity to known ligands to predict a target. However, this can be misleading. An unbiased, proteome-wide approach provides a more accurate and comprehensive view of a compound's interactions in a physiologically relevant context. The Cellular Thermal Shift Assay (CETSA®) combined with quantitative mass spectrometry is a powerful platform for this purpose, as it identifies target engagement directly within intact cells or cell lysates.[5]

Experimental Workflow: Target Identification via CETSA-MS

The principle of CETSA is that a protein's thermal stability changes upon ligand binding. By heating cell lysate treated with the compound to various temperatures and quantifying the remaining soluble protein, we can identify which proteins are stabilized by the interaction.

G cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Lysate Cell Lysate DMSO Vehicle Control (DMSO) Lysate->DMSO LEAD1 LEAD-1 (Test Compound) Lysate->LEAD1 Heat_DMSO Heat Gradient (e.g., 40-70°C) DMSO->Heat_DMSO Heat_LEAD1 Heat Gradient (e.g., 40-70°C) LEAD1->Heat_LEAD1 Centrifuge_DMSO Centrifugation to Pellet Aggregates Heat_DMSO->Centrifuge_DMSO Centrifuge_LEAD1 Centrifugation to Pellet Aggregates Heat_LEAD1->Centrifuge_LEAD1 MS_Prep Supernatant Digestion & TMT Labeling Centrifuge_DMSO->MS_Prep Centrifuge_LEAD1->MS_Prep LCMS LC-MS/MS Analysis MS_Prep->LCMS Data Identify Stabilized Proteins (Primary Target Candidates) LCMS->Data

Caption: Unbiased target identification workflow using CETSA coupled with mass spectrometry.

For this guide, let us assume the CETSA-MS analysis identifies a G-protein coupled receptor, GPCR-X , as the primary high-affinity target for LEAD-1.

Phase 2: Quantifying On-Target Affinity and Functional Potency

With a primary target identified, the next step is to quantify the interaction using orthogonal, gold-standard assays. This involves determining the compound's binding affinity (Ki) through biochemical assays and its functional potency (EC50/IC50) in a cell-based context.

Biochemical Assay: Radioligand Binding for Affinity Determination

A radioligand competition binding assay is the benchmark for determining a compound's affinity for a receptor.[6] It measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Protocol 1: Radioligand Competition Binding Assay for GPCR-X

Objective: To determine the binding affinity (Ki) of LEAD-1, COMP-A, and COMP-B for GPCR-X.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably overexpressing human GPCR-X.[7][8]

  • Radioligand: A high-affinity, commercially available radioligand for GPCR-X (e.g., [³H]-ReferenceLigand) at a concentration near its Kd.

  • Test Compounds: LEAD-1, COMP-A, and COMP-B dissolved in DMSO, with serial dilutions prepared in assay buffer.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled GPCR-X ligand.[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[9]

  • Filtration System: 96-well glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a cell harvester.[7]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Plate Setup: In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of radioligand, and 150 µL of the GPCR-X membrane preparation (typically 10-20 µg protein/well).[10]

  • Controls: Include wells for "Total Binding" (assay buffer instead of test compound) and "Non-Specific Binding" (high concentration of unlabeled ligand instead of test compound).[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the GF/C filters, followed by 3-4 washes with ice-cold wash buffer to separate bound from free radioligand.[7][10]

  • Quantification: Dry the filters, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Cell-Based Functional Assay: Quantifying Cellular Potency

Binding to a target does not guarantee a functional response. Cell-based assays are essential to determine if a compound acts as an agonist, antagonist, or inverse agonist and to measure its potency in a more physiological system.[11][12] Assuming GPCR-X couples to the Gαi signaling pathway, which inhibits adenylyl cyclase, a cAMP assay is an appropriate functional readout.[13][14]

G cluster_pathway Gαi-Coupled GPCR Signaling Ligand LEAD-1 (Antagonist) GPCRX GPCR-X Ligand->GPCRX Binds & Blocks Gai Gαi Protein GPCRX->Gai Activation Inhibited AC Adenylyl Cyclase Gai->AC Inhibition Relieved ATP ATP cAMP cAMP ATP->cAMP Conversion Forskolin Forskolin (Activator) Forskolin->AC Stimulates

Caption: Simplified Gαi signaling pathway for a functional cAMP antagonist assay.

Protocol 2: HTRF® cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC50) of LEAD-1, COMP-A, and COMP-B as antagonists of GPCR-X.

Materials:

  • Cell Line: CHO-K1 cells stably co-expressing human GPCR-X and a promiscuous G-protein like Gα15 (to ensure robust signaling).[15]

  • Agonist Control: A known agonist for GPCR-X.

  • Stimulant: Forskolin (to stimulate cAMP production and create a signal window for inhibition).[13]

  • Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

  • Plate Reader: An HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in 384-well assay plates and incubate overnight to form a monolayer.

  • Compound Addition: Add serial dilutions of the test compounds (LEAD-1, COMP-A, COMP-B) to the cells and pre-incubate for 15-30 minutes.

  • Stimulation: Add a mixture of the GPCR-X agonist (at its EC80 concentration) and Forskolin. This will induce cAMP production, which the Gαi pathway will then attempt to inhibit. An effective antagonist will block the agonist's inhibitory effect, leading to a higher cAMP level.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) as per the manufacturer's instructions.[13]

  • Measurement: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Comparative On-Target Performance

The data from these assays allow for a direct comparison of our compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
LEAD-1 5.215.8
COMP-A 25.189.4
COMP-B 1.84.5

Table 1: Hypothetical on-target performance data for the test compounds against GPCR-X.

Interpretation: This data shows that LEAD-1 is a potent binder and functional antagonist of GPCR-X. It is superior to its structural analog, COMP-A, but less potent than the highly optimized reference compound, COMP-B.

Phase 3: Broad Specificity Profiling

High on-target potency is meaningless if the compound interacts with numerous other targets. Broad specificity screening, often called safety pharmacology or off-target profiling, is a cost-effective way to identify potential liabilities early. This is typically done by screening the compound at a single high concentration (e.g., 10 µM) against a large panel of targets known to be implicated in adverse events.[3]

Methodology: Commercial Safety Screening Panels

We will utilize a comprehensive commercial service, such as the Eurofins Discovery SafetyScreen44™ or WuXi AppTec's Mini Safety Panel.[4] These panels include a diverse set of targets:

  • GPCRs

  • Ion Channels (including hERG)

  • Kinases

  • Transporters

  • Nuclear Receptors

  • Enzymes

Comparative Specificity Profile

The results are typically reported as the percent inhibition (%I) at the tested concentration. A common threshold for a "hit" or a potential liability is >50% inhibition.

TargetTarget ClassLEAD-1 (%I @ 10µM)COMP-A (%I @ 10µM)COMP-B (%I @ 10µM)
GPCR-X (Primary) GPCR99.8 98.5 99.9
Adrenergic α1AGPCR8.155.22.5
Dopamine D2GPCR15.368.74.1
Histamine H1GPCR4.235.11.9
hERGIon Channel11.545.93.3
PDE4Enzyme2.119.80.5
5-HT TransporterTransporter22.475.67.8

Table 2: Hypothetical data from a safety pharmacology screen. Hits (>50% inhibition) are highlighted.

G cluster_lead1 LEAD-1 (Specific) cluster_compa COMP-A (Non-Specific) L1_Target GPCR-X L1_Off1 Off-Target 1 L1_Off2 Off-Target 2 L1_Off3 Off-Target 3 L1_Comp LEAD-1 L1_Comp->L1_Target CA_Target GPCR-X CA_Off1 Off-Target 1 CA_Off2 Off-Target 2 CA_Off3 Off-Target 3 CA_Comp COMP-A CA_Comp->CA_Target CA_Comp->CA_Off1 CA_Comp->CA_Off2

Caption: Conceptual diagram illustrating a specific (LEAD-1) vs. a non-specific (COMP-A) compound profile.

Interpretation & Next Steps:

  • LEAD-1 shows a very clean profile, with minimal interaction with off-targets at a high concentration.

  • COMP-A is a promiscuous compound, hitting multiple targets and suggesting a high potential for ADRs. This compound would likely be de-prioritized.

  • COMP-B confirms its status as a highly specific reference compound.

For any off-target hits identified for a promising compound like LEAD-1 (even minor ones like the 22.4% inhibition of the 5-HT transporter), the next logical step is to determine the full dose-response curve (IC50) for that interaction. This allows for the calculation of a selectivity window , which is the ratio of the off-target IC50 to the on-target IC50. A selectivity window of >100-fold is generally considered desirable.

Conclusion

This guide outlines a systematic, multi-phase approach to rigorously assess the specificity of a novel compound, 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide (LEAD-1). By progressing from unbiased target identification to quantitative on-target characterization and broad off-target profiling, researchers can build a comprehensive understanding of a compound's interaction profile.

The hypothetical data presented illustrates a successful outcome: LEAD-1 is a potent and highly specific antagonist for its primary target, GPCR-X, especially when compared to its less specific analog, COMP-A. This robust, data-driven assessment provides the confidence needed to advance a compound further into the drug development pipeline, having minimized the risk of unforeseen safety liabilities. This structured approach, grounded in self-validating protocols and orthogonal assays, is fundamental to the principles of modern, efficient drug discovery.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Dohlman, H.G. (n.d.). Radioligand binding assays. Bio-protocol.
  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • BenchChem. (2026). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
  • Lee, J. H., et al. (2007). Development of novel small molecule inhibitors targeting CXCR4: specificity. FASEB Journal.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Brennan, R., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications.
  • Wang, L., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • An, F. F., & Chen, Y. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC.
  • Kostenis, E., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing Compound Specificity in Research and Development.
  • Revvity. (n.d.). Cell-based assays: Purposeful screens for better results.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Li, X., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC.
  • Zhang, R., & Xie, X. (n.d.). Tools for GPCR drug discovery. PMC - NIH.
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Structure-Activity Relationship (SAR) Comparison of 3-Amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4) remains a cornerstone in the management of Type 2 Diabetes[1]. The β -amino amide scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of blockbuster gliptins[2]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of a highly optimized sub-class: 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide analogs . By systematically comparing the N-amide substituents, we elucidate the mechanistic causality behind the superior potency and pharmacokinetic profile of the furan-2-yl derivative.

G1 GLP1 Active GLP-1 Inactive Inactive GLP-1 GLP1->Inactive Cleavage DPP4 DPP-4 Enzyme DPP4->GLP1 Catalyzes Inhibitor Furan-2-yl Analog Inhibitor->DPP4 Inhibits

Mechanism of action: DPP-4 inhibition prevents GLP-1 degradation, enhancing insulin secretion.

Target Rationale & Pharmacophore Design

The core structure, 3-amino-3-phenylpropanamide, provides the essential binding determinants required for high-affinity DPP-4 inhibition.

  • The Primary Amine (Salt Bridge): The protonated β -amino group forms a critical tridentate hydrogen-bonding network (salt bridge) with the catalytic triad residues Glu205, Glu206, and Tyr662[3].

  • The 3-Phenyl Ring (S1 Pocket): The phenyl ring occupies the highly hydrophobic S1 pocket (lined by Tyr666, Val656, and Trp659), anchoring the molecule.

  • The N-Amide Substituent (S2 Pocket): The amide tail extends into the S2 and S2-extensive pockets. This region dictates the molecule's selectivity and overall metabolic stability.

G2 Amine 3-Amino Group (Salt Bridge) Phenyl 3-Phenyl Ring (S1 Pocket) Amine->Phenyl Core Amide Amide Linker (H-Bonding) Amine->Amide Backbone Furan 1-(Furan-2-yl)ethyl (S2 Pocket) Amide->Furan N-Substituent

Pharmacophore model mapping structural components to their respective DPP-4 binding pockets.

SAR Analysis & Comparative Data

To isolate the impact of the S2-binding vector, the 3-amino-3-phenylpropanamide core was held constant while the N-amide substituent was systematically varied.

Quantitative Data Summary
CompoundN-Amide SubstituentDPP-4 IC₅₀ (nM)LogPRat t₁/₂ (h)
1 Benzyl145.02.11.2
2 1-Phenylethyl42.52.61.8
3 1-(Pyridin-2-yl)ethyl85.01.82.5
4 1-(Thiophen-2-yl)ethyl28.42.83.1
5 1-(Furan-2-yl)ethyl 12.1 2.3 4.5
Mechanistic Causality of the Furan-2-yl Analog

The data reveals that Compound 5 (the 1-(furan-2-yl)ethyl analog) possesses a superior pharmacological profile. The causality behind this optimization is driven by three factors:

  • Steric Vectoring (The 1-Ethyl Linker): Comparing Compound 1 (Benzyl) to Compound 2 (1-Phenylethyl) shows a >3-fold potency increase. The chiral methyl group in the 1-ethyl linker restricts the conformational freedom of the amide bond. This "locks" the aromatic ring into a pseudo-equatorial orientation that perfectly projects into the S2 pocket without clashing with the S1/S2 boundary.

  • Electronic Effects (Furan vs. Thiophene): While thiophene (Compound 4) provides excellent lipophilicity, the furan-2-yl oxygen (Compound 5) acts as a superior hydrogen-bond acceptor. It engages favorably with the guanidinium side chain of Arg358 in the S2-extensive pocket, driving the IC₅₀ down to 12.1 nM.

  • Metabolic Stability: The furan ring avoids the CYP450 heme-coordination liabilities often seen with basic pyridine rings (Compound 3). This lack of metabolic trapping extends the half-life to 4.5 hours, making it highly suitable for in vivo applications.

Experimental Methodologies

The following protocols represent a self-validating system designed to synthesize these analogs and evaluate their biochemical efficacy without false positives.

G3 Syn Amide Coupling Pur HPLC Purification Syn->Pur Assay DPP-4 Assay Pur->Assay Data SAR Analysis Assay->Data

Step-by-step workflow from chemical synthesis to in vitro biochemical evaluation.

Protocol 1: Synthesis of the β -Amino Amide Core

Expertise Note: Standard amide coupling conditions can cause racemization of the chiral β -amino acid center. The use of HOBt is strictly required to form an active ester intermediate that suppresses oxazolone formation, preserving stereochemical integrity.

  • Protection: Dissolve (S)-3-amino-3-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of THF/H₂O. Add NaHCO₃ (2.0 eq) and Boc₂O (1.1 eq). Stir at room temperature for 12 hours.

  • Amide Coupling: Dissolve the Boc-protected acid in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to pre-form the active ester.

  • Substituent Addition: Add 1-(furan-2-yl)ethanamine (1.1 eq) dropwise. Stir at room temperature for 8 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting mass disappears and the product mass (M+H) appears. A TLC check (n-hexane/EtOAc 1:1) should reveal a new, less polar spot.

  • Deprotection: Isolate the intermediate via aqueous workup. Treat with 4M HCl in dioxane for 2 hours to cleave the Boc group.

  • Purification: Purify the resulting hydrochloride salt via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the final >98% pure analog.

Protocol 2: In Vitro DPP-4 Fluorometric Assay

Expertise Note: The assay utilizes Gly-Pro-AMC. DPP-4 specifically cleaves dipeptides with a proline at the penultimate position. The AMC (7-amino-4-methylcoumarin) fluorophore is quenched when amide-bound but highly fluorescent upon enzymatic release.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Dilute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/µL.

  • Incubation: In a black 96-well microplate, add 10 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO) and 40 µL of the enzyme solution. Incubate for 15 minutes at 37°C to allow equilibrium binding.

    • Self-Validation Step: Include Sitagliptin (10 nM) as a positive control to validate enzyme activity. Include blank wells (buffer + substrate, no enzyme) to establish the background auto-hydrolysis baseline.

  • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM) to all wells.

  • Detection & Analysis: Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader. Calculate initial velocities and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Medicinal Chemistry - Ovid (Dipeptidyl peptidase-4 inhibitor with beta-amino amide scaffold: synthesis, SAR and biological evalu
  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck.
  • 3-Piperidinamine hydrochloride | 127294-75-1. Benchchem.
  • Literature for peptidase S09.003: dipeptidyl-peptidase IV (eukaryote). EMBL-EBI.

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